Product packaging for (Z)-Metominostrobin(Cat. No.:CAS No. 133408-51-2)

(Z)-Metominostrobin

Cat. No.: B154188
CAS No.: 133408-51-2
M. Wt: 284.31 g/mol
InChI Key: HIIRDDUVRXCDBN-SDXDJHTJSA-N
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Description

Metominostrobin belongs to the class of strobilurins and acts by inhibiting the mitochondrial respiration of the fungus.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O3 B154188 (Z)-Metominostrobin CAS No. 133408-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRDDUVRXCDBN-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=N\OC)/C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016614
Record name (Z)-Metominostrobin
Source EPA DSSTox
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133408-50-1, 133408-51-2
Record name Metominostrobin [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-Metominostrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetamide, α-(methoxyimino)-N-methyl-2-phenoxy-, (αE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOMINOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OH8UHE3ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Z)-Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class, renowned for its broad-spectrum activity against a wide array of fungal plant pathogens. First commercialized in 1999 by Shionogi, this active ingredient has become a significant tool in crop protection. Its efficacy stems from its ability to inhibit mitochondrial respiration in fungi, a mode of action that distinguishes it from many other fungicides. This technical guide provides an in-depth overview of the discovery of this compound, a detailed synthesis pathway with experimental protocols, and a comprehensive look at its mechanism of action. Quantitative data on its biological activity is presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Discovery and Development

The discovery of this compound is rooted in the study of natural antifungal compounds. The strobilurins, the chemical family to which Metominostrobin belongs, were first isolated from wood-rotting mushrooms such as Oudemansiella mucida and Strobilurus tenacellus[1][2][3]. These naturally occurring compounds exhibited potent fungicidal properties, which spurred the development of synthetic analogs with improved stability and efficacy for agricultural use.[2]

Metominostrobin emerged from this research as a second-generation strobilurin fungicide. It is a systemic, curative, and preventative fungicide primarily developed for the control of rice blast (Pyricularia oryzae).[2][4] Over time, its application has expanded to other crops, including wheat, soybeans, cotton, and corn.[4]

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that has been detailed in several patents. A common and efficient pathway starts from diphenyl ether and proceeds through four key transformations: acylation, hydrolysis, oximation, and methylation.

Experimental Protocols

The following protocols are based on methodologies described in patent literature.

Step 1: Acylation of Diphenyl Ether to 2-(Phenoxy)Benzoyl Nitrile

  • Materials: Diphenyl ether, ethanedinitrile (oxalyl nitrile), anhydrous aluminum chloride, and a suitable solvent (e.g., dichloromethane).

  • Procedure: To a cooled solution (-5 to 0 °C) of diphenyl ether and ethanedinitrile in the solvent, anhydrous aluminum chloride is added portion-wise while maintaining the temperature. The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(phenoxy)benzoyl nitrile.

Step 2: Hydrolysis of 2-(Phenoxy)Benzoyl Nitrile to 2-(2-Phenoxyphenyl)-2-oxoacetamide

  • Materials: 2-(Phenoxy)benzoyl nitrile, 6N hydrochloric acid.

  • Procedure: 2-(Phenoxy)benzoyl nitrile is suspended in 6N hydrochloric acid and stirred at room temperature for an extended period (e.g., 22-24 hours). Water is then added to the mixture, and the product is extracted with a suitable organic solvent like ethyl acetate. The organic extract is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-(2-phenoxyphenyl)-2-oxoacetamide.

Step 3: Oximation of 2-(2-Phenoxyphenyl)-2-oxoacetamide to 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide

  • Materials: 2-(2-Phenoxyphenyl)-2-oxoacetamide, hydroxylamine sulfate, toluene.

  • Procedure: A mixture of 2-(2-phenoxyphenyl)-2-oxoacetamide and hydroxylamine sulfate in toluene is heated at a specific temperature (e.g., 70-72 °C) for several hours. After cooling to room temperature, water is added, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide.

Step 4: Methylation of 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide to this compound

  • Materials: 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide, dimethyl sulfate, potassium carbonate, acetone.

  • Procedure: To a suspension of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide and potassium carbonate in acetone, dimethyl sulfate is added dropwise. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is then purified, for example, by recrystallization, to yield this compound.

Quantitative Data for Synthesis
StepProductStarting MaterialReagentsConditionsYield
1 2-(Phenoxy)Benzoyl NitrileDiphenyl EtherEthanedinitrile, AlCl₃-5 to 0 °C, then RT~71%
2 2-(2-Phenoxyphenyl)-2-oxoacetamide2-(Phenoxy)Benzoyl Nitrile6N HClRoom Temperature, 22-24h85-87%
3 2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamide2-(2-Phenoxyphenyl)-2-oxoacetamideHydroxylamine Sulfate70-72 °C, 5-6h~98%
4 This compound2-(2-Phenoxyphenyl)-2-(hydroxyimino)acetamideDimethyl Sulfate, K₂CO₃Room TemperatureHigh

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain of fungi.

The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for the production of ATP, the main energy currency of the cell. This compound specifically binds to the Qo site of cytochrome b, a key component of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1. The disruption of the electron flow has two major consequences:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By halting electron flow, this compound effectively stops ATP production, leading to a rapid depletion of the fungal cell's energy reserves.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA.

The combined effects of energy deprivation and oxidative stress ultimately lead to the inhibition of fungal growth and spore germination.

Signaling Pathway Diagram

Metominostrobin_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain (Inner Membrane) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ROS Reactive Oxygen Species (ROS) Complex_III->ROS leads to Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Fungal_Death Fungal Cell Death ATP_Synthase->Fungal_Death ATP depletion leads to Metominostrobin This compound Metominostrobin->Complex_III Inhibits at Qo site Cell_Damage Cellular Damage ROS->Cell_Damage causes Cell_Damage->Fungal_Death

Caption: Mechanism of action of this compound in the fungal mitochondrion.

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity. While it was initially developed for rice blast, its efficacy extends to various other economically important plant pathogens.

Quantitative Fungicidal Activity
Fungal PathogenCommon DiseaseEC₅₀ (µg/mL)
Pyricularia oryzaeRice BlastData not available
Rhizoctonia solaniSheath Blight (Rice)Data not available
Blumeria graminisPowdery Mildew (Cereals)Data not available
Septoria triticiLeaf Blotch (Wheat)Data not available
Puccinia spp.Rusts (Cereals)Data not available

Note: Specific EC₅₀ values are highly dependent on the fungal isolate, experimental conditions, and are often proprietary data. The table indicates the types of pathogens generally controlled by Metominostrobin.

Experimental Workflow

The development and evaluation of a fungicide like this compound follow a structured workflow, from initial synthesis to final field trials.

Workflow Diagram

fungicide_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vitro Screening cluster_greenhouse Greenhouse & Growth Chamber Trials cluster_field Field Trials start Starting Materials (e.g., Diphenyl Ether) synthesis Multi-step Synthesis (Acylation, Hydrolysis, Oximation, Methylation) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Antifungal Bioassays (e.g., Mycelial Growth Inhibition) characterization->bioassay Test Compound pathogen_culture Culturing of Fungal Pathogens pathogen_culture->bioassay ec50 Determination of EC₅₀ Values bioassay->ec50 plant_inoculation Inoculation of Host Plants with Pathogens ec50->plant_inoculation Promising Candidates treatment Application of This compound plant_inoculation->treatment evaluation Disease Severity Assessment treatment->evaluation field_plots Establishment of Field Plots evaluation->field_plots Effective Formulations application Fungicide Application under Real-World Conditions field_plots->application data_collection Data Collection (Disease Incidence, Yield) application->data_collection analysis Statistical Analysis data_collection->analysis final_product Commercial Fungicide analysis->final_product Successful Candidate

Caption: General workflow for the development and evaluation of this compound.

Conclusion

This compound stands as a testament to the successful development of synthetic fungicides inspired by natural products. Its well-defined synthesis pathway and its potent and specific mechanism of action make it a valuable tool for managing a wide range of fungal diseases in agriculture. Understanding the technical details of its discovery, synthesis, and mode of action is crucial for its effective and sustainable use, as well as for the development of new and improved fungicidal agents in the future. Further research to populate a comprehensive public database of its efficacy against various pathogens would be a valuable asset to the scientific community.

References

(Z)-Metominostrobin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of (Z)-Metominostrobin, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure and Properties

This compound, systematically named (2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic fungicide belonging to the strobilurin class.[1] Its chemical structure is characterized by a toxophore derived from the naturally occurring strobilurins, which is responsible for its potent fungicidal activity.

Chemical Identifiers:

  • IUPAC Name: (2Z)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide[1]

  • CAS Number: 133408-51-2[1]

  • Molecular Formula: C₁₆H₁₆N₂O₃[1]

  • Molecular Weight: 284.31 g/mol [1]

Below is a 2D diagram of the chemical structure of this compound.

G cluster_methyl1 cluster_methyl2 C1 C C2 C C1->C2 C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 C13 C C6->C13 C7 C O1->C7 C8 C C7->C8 C9 C C8->C9 C8->C9 C10 C C9->C10 C11 C C10->C11 C10->C11 C12 C C11->C12 C12->C7 N1 N C13->N1 =N C15 C C13->C15 O2 O N1->O2 C14 C O2->C14 H2 H3 H1 H N2 N N2->H1 C16 C N2->C16 O3 O C15->N2 C15->O3 =O H3 H3

Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Melting Point 87-89 °C[2]
107-111 °C[3]
Boiling Point 81-82 °C (for a solution in acetonitrile)[4]
Water Solubility 128 mg/L (at 20 °C)[5]
Completely soluble (as a solution in acetonitrile)[4]
Vapor Pressure 0.018 mPa (at 20 °C)[5][6]
Octanol-Water Partition Coefficient (log P) 2.5

Mode of Action and Fungicidal Spectrum

This compound is a Quinone outside Inhibitor (QoI) fungicide.[5] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This disruption of electron transfer prevents ATP synthesis, ultimately leading to fungal cell death.

G cluster_mitochondrion Mitochondrial Inner Membrane cluster_atp ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H⁺ flow H2O H₂O ADP ADP + Pi Metominostrobin This compound Metominostrobin->ComplexIII Inhibits Qo site

Mode of action of this compound.

This compound exhibits broad-spectrum fungicidal activity against a wide range of pathogenic fungi, particularly in major crops. It is effective against pathogens from the Ascomycota, Basidiomycota, Deuteromycota, and Oomycota classes.

Target Pathogens and Crops:

CropTarget DiseasePathogen
RiceRice BlastPyricularia oryzae
Sheath BlightRhizoctonia solani
WheatPowdery MildewBlumeria graminis
RustsPuccinia spp.
SoybeansRustPhakopsora pachyrhizi
Frogeye Leaf SpotCercospora sojina
CottonBoll Rot ComplexVarious fungi
Kidney BeansAnthracnoseColletotrichum lindemuthianum
CornGray Leaf SpotCercospora zeae-maydis

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in various patents.[2][7] A general laboratory-scale synthetic route is described below.

G start Starting Materials: Diphenyl ether and Diethyl acetonitrile step1 Step 1: Acylation (Friedel-Crafts) start->step1 intermediate1 Intermediate 1: 2-(phenoxy)benzoyl nitrile step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 intermediate2 Intermediate 2: 2-(2-phenoxyphenyl)-2-oxoacetamide step2->intermediate2 step3 Step 3: Oximation intermediate2->step3 intermediate3 Intermediate 3: 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide step3->intermediate3 step4 Step 4: Methylation intermediate3->step4 final_product This compound step4->final_product

Synthetic pathway of this compound.

Step 1: Synthesis of 2-(phenoxy)benzoyl nitrile

  • In a reaction vessel, combine diphenyl ether and diethyl acetonitrile.

  • Perform a Friedel-Crafts acylation reaction using a suitable Lewis acid catalyst (e.g., AlCl₃).

  • The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.

  • The product, 2-(phenoxy)benzoyl nitrile, is then isolated and purified.

Step 2: Synthesis of 2-(2-phenoxyphenyl)-2-oxoacetamide

  • The 2-(phenoxy)benzoyl nitrile from the previous step is subjected to hydrolysis under acidic or basic conditions.

  • For example, reacting with 6N hydrochloric acid at room temperature for approximately 24 hours.[2]

  • The resulting 2-(2-phenoxyphenyl)-2-oxoacetamide is then extracted and purified.

Step 3: Synthesis of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

  • The keto-amide from Step 2 is reacted with hydroxylamine sulfate in a suitable solvent like toluene.

  • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.[7]

  • The oxime product is then isolated and purified.

Step 4: Synthesis of this compound

  • The oxime from Step 3 is methylated using a methylating agent such as dimethyl sulfate in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a solvent like toluene.[2]

  • The reaction is typically carried out at room temperature.

  • The final product, this compound, is then purified using techniques such as column chromatography.

Analytical Methodology for Residue Analysis

The determination of this compound residues in environmental and agricultural samples is crucial for regulatory and safety purposes. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for its quantification.

Sample Preparation (QuEChERS Method) A widely used method for pesticide residue extraction from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample (e.g., 10-15 g of crop material) is homogenized.

  • Extraction: The homogenized sample is mixed with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Centrifugation: The mixture is centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Filtration: The mixture is centrifuged again, and the supernatant is filtered before analysis.

HPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate additive) and an organic solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

G sample Crop Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis

Workflow for this compound residue analysis.

Impact on Fungal Signaling Pathways

The primary mode of action of this compound is the direct inhibition of the mitochondrial electron transport chain. However, this disruption of cellular energy production can have downstream effects on various cellular signaling pathways.

  • Oxidative Stress Response: Inhibition of mitochondrial respiration can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress within the fungal cell. This can activate cellular defense mechanisms, including the expression of antioxidant enzymes. Fungi have evolved complex signaling networks, such as the high-osmolarity glycerol (HOG) pathway and transcription factors like Yap1 and Skn7, to respond to oxidative stress.[8][9] While direct interaction of this compound with these pathways has not been extensively documented, the induced oxidative stress is likely to trigger these response mechanisms.

Further research is needed to fully elucidate the broader impact of this compound on other fungal signaling cascades, such as those involved in cell wall integrity, morphogenesis, and virulence. Understanding these secondary effects could provide insights into potential synergistic fungicidal combinations and strategies to mitigate the development of resistance.

References

(Z)-Metominostrobin's Mechanism of Action on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Metominostrobin is a prominent member of the strobilurin class of fungicides, widely utilized in agriculture for the control of a broad spectrum of fungal pathogens. Its efficacy stems from its potent and specific inhibition of mitochondrial respiration, a fundamental process for cellular energy production. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound disrupts mitochondrial function, with a focus on its interaction with the cytochrome bc1 complex (Complex III) of the electron transport chain. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in fungal biology, toxicology, and fungicide development.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound, like other Quinone outside Inhibitor (QoI) fungicides, targets the cytochrome bc1 complex, a critical enzymatic hub in the mitochondrial electron transport chain. This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force that drives ATP synthesis.

The binding site of this compound is the "Qo" (Quinone outside) site of the cytochrome bc1 complex. By binding to this site, this compound physically obstructs the binding of the natural substrate, ubiquinol. This competitive inhibition effectively halts the electron flow through Complex III, leading to a cascade of detrimental effects for the fungal cell:

  • Disruption of the Electron Transport Chain: The blockage at Complex III prevents the re-oxidation of ubiquinol, causing a backup of electrons in the earlier part of the chain (Complex I and II).

  • Collapse of the Mitochondrial Membrane Potential: The cessation of proton pumping by Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane.

  • Depletion of Cellular ATP: Without the proton-motive force, ATP synthase cannot produce ATP, depriving the cell of its primary energy currency.

  • Increased Production of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide radicals and other damaging ROS.

The culmination of these effects is the inhibition of fungal spore germination and mycelial growth, ultimately leading to cell death.

Quantitative Inhibition Data

The inhibitory potency of this compound and related QoI fungicides against the cytochrome bc1 complex has been quantified in various fungal species. The following table summarizes key data from a comparative study by Arakawa et al. (2018), which utilized a thermodynamic integration method to calculate the binding free energy and predict the pIC50 (-log(IC50)) values.

FungicideFungal SpeciesTarget ProteinCalculated pIC50
This compound Zymoseptoria triticiWild-type cytochrome b7.13
Pyrenophora teresWild-type cytochrome b7.33
AzoxystrobinZymoseptoria triticiWild-type cytochrome b7.85
Pyrenophora teresWild-type cytochrome b8.12
PyraclostrobinZymoseptoria triticiWild-type cytochrome b8.52
Pyrenophora teresWild-type cytochrome b8.75

Caption: Table summarizing the calculated pIC50 values of this compound and other QoI fungicides against the wild-type cytochrome b protein from two significant plant pathogenic fungi. Higher pIC50 values indicate greater inhibitory potency.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on the cytochrome bc1 complex initiates a cascade of events within the mitochondrion, as depicted in the following diagrams.

Metominostrobin This compound Qo_site Qo Site of Cytochrome bc1 Complex Metominostrobin->Qo_site Binds to and blocks Electron_Transport Electron Transport (Complex III -> Cytochrome c) Qo_site->Electron_Transport Inhibits Ubiquinol Ubiquinol Ubiquinol->Qo_site Cannot bind Proton_Pumping Proton Pumping (Complex III) Electron_Transport->Proton_Pumping Drives Fungal_Growth Fungal Growth Inhibition Membrane_Potential Mitochondrial Membrane Potential Proton_Pumping->Membrane_Potential Maintains ATP_Synthesis ATP Synthesis Membrane_Potential->ATP_Synthesis Drives ATP_Synthesis->Fungal_Growth Leads to

Caption: Mechanism of this compound Inhibition of Mitochondrial Respiration.

Start Start: Fungal Spore/Mycelia Metominostrobin_Application Application of This compound Start->Metominostrobin_Application Binding Binding to Cytochrome bc1 (Qo Site) Metominostrobin_Application->Binding ETC_Block Electron Transport Chain Blocked at Complex III Binding->ETC_Block Proton_Gradient_Collapse Collapse of Proton Gradient ETC_Block->Proton_Gradient_Collapse ROS_Increase Increased ROS Production ETC_Block->ROS_Increase ATP_Depletion ATP Production Halted Proton_Gradient_Collapse->ATP_Depletion Cellular_Damage Cellular Damage ATP_Depletion->Cellular_Damage ROS_Increase->Cellular_Damage Growth_Inhibition Inhibition of Germination and Mycelial Growth Cellular_Damage->Growth_Inhibition End End: Fungal Cell Death Growth_Inhibition->End

Caption: Logical Flow of this compound's Fungicidal Action.

Experimental Protocols

This section outlines a general methodology for determining the inhibitory activity of this compound on mitochondrial respiration, adapted from protocols used for other QoI fungicides.

Isolation of Mitochondria from Fungal Mycelia

Objective: To obtain a purified and functional mitochondrial fraction from the target fungal species.

Materials:

  • Fungal mycelia (e.g., from liquid culture)

  • Mitochondrial isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% (w/v) bovine serum albumin)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Harvest fungal mycelia by filtration and wash with cold isolation buffer.

  • Resuspend the mycelia in fresh, ice-old isolation buffer.

  • Homogenize the mycelia on ice to disrupt the cell walls. The number of strokes and pestle clearance should be optimized for the specific fungal species.

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of various substrates and inhibitors, including this compound.

Materials:

  • Isolated mitochondrial suspension

  • High-resolution respirometer with a Clark-type oxygen electrode or a Seahorse XF Analyzer

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)

  • Substrates (e.g., pyruvate, malate, succinate)

  • ADP (adenosine diphosphate)

  • Inhibitors: this compound, rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor), potassium cyanide (Complex IV inhibitor)

  • Uncoupler (e.g., FCCP)

Procedure (using a Clark-type electrode):

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add a known amount of the mitochondrial suspension to the chamber.

  • Sequentially add substrates to stimulate respiration through different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration, followed by succinate for Complex II-linked respiration).

  • Initiate State 3 respiration by adding a saturating amount of ADP.

  • After a stable State 3 rate is established, add varying concentrations of this compound to the chamber and record the inhibition of oxygen consumption.

  • As controls, perform experiments with known inhibitors (rotenone, antimycin A, KCN) to confirm the integrity and functionality of the different respiratory complexes.

  • Use an uncoupler like FCCP to measure the maximal respiratory capacity.

Determination of IC50 Value

Objective: To calculate the concentration of this compound that causes 50% inhibition of mitochondrial respiration.

Procedure:

  • Plot the percentage of inhibition of oxygen consumption (relative to the uninhibited control) against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% inhibition mark.

Experimental Workflow Diagram

Start Start: Fungal Culture Harvest Harvest and Wash Mycelia Start->Harvest Homogenize Homogenize Cells Harvest->Homogenize Centrifuge_Low Low-Speed Centrifugation (Pellet Debris) Homogenize->Centrifuge_Low Centrifuge_High High-Speed Centrifugation (Pellet Mitochondria) Centrifuge_Low->Centrifuge_High Wash Wash Mitochondrial Pellet Centrifuge_High->Wash Resuspend Resuspend in Buffer and Quantify Protein Wash->Resuspend Respirometry Measure Oxygen Consumption (Clark Electrode or Seahorse) Resuspend->Respirometry Titration Titrate with this compound Respirometry->Titration Data_Analysis Data Analysis and IC50 Calculation Titration->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: Experimental Workflow for Determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration, acting specifically on the Qo site of the cytochrome bc1 complex. This targeted action disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of its mechanism of action and to explore the development of novel fungicides with improved efficacy and reduced potential for resistance. Understanding the precise molecular interactions between this compound and its target is paramount for the rational design of next-generation antifungal agents.

(Z)-Metominostrobin: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals. Strobilurins are known for their broad-spectrum fungicidal activity, which they achieve by inhibiting mitochondrial respiration in fungi. As with any agrochemical, understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental degradation pathways of this compound, including hydrolysis, photolysis, and biodegradation in soil and aquatic environments. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of degradation pathways to aid researchers and professionals in the field.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its behavior and fate in the environment.

PropertyValueReference
Molecular FormulaC₁₆H₁₆N₂O₃[1]
Molecular Weight284.31 g/mol [1]
IsomerismThis compound is the geometric isomer of (E)-Metominostrobin. The commercial product is typically the more biologically active (E)-isomer.[1]

Environmental Degradation Pathways

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes. The principal degradation pathways include hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the surrounding environment.

Quantitative Data on Hydrolysis

Experimental Protocol for Hydrolysis Studies (Following OECD Guideline 111)

Hydrolysis studies are typically conducted in accordance with the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".[2][3][4]

  • Objective: To determine the rate of abiotic hydrolysis of a test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and to identify the degradation products.

  • Methodology:

    • Test Substance: A stock solution of high-purity this compound is prepared in a water-miscible solvent.

    • Buffer Solutions: Sterile aqueous buffer solutions are prepared for pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

    • Incubation: A small aliquot of the stock solution is added to each buffer solution in sterile, sealed vessels. The concentration of the test substance is kept low to mimic environmental concentrations.

    • Temperature: The test is typically conducted at a constant temperature, often 50°C for a preliminary test to assess stability, followed by more detailed studies at environmentally relevant temperatures (e.g., 20-25°C).

    • Sampling: Samples are taken at various time intervals.

    • Analysis: The concentration of the parent compound and the formation of degradation products are monitored over time using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (DT50) is then calculated assuming first-order kinetics.

experimental_workflow_hydrolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution of this compound incubation Incubate in Dark at Constant Temperature stock->incubation buffers Sterile Buffer Solutions (pH 4, 7, 9) buffers->incubation sampling Sampling at Time Intervals incubation->sampling hplc_ms HPLC or LC-MS Analysis sampling->hplc_ms data_analysis Data Analysis (Kinetics, DT50) hplc_ms->data_analysis

Caption: Experimental workflow for a hydrolysis study.
Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This process is a significant degradation pathway for pesticides present on plant surfaces, in the upper layers of soil, and in clear surface waters.

Quantitative Data on Photolysis

Specific quantitative data for the photolysis of this compound, such as quantum yield and half-life under various light conditions, are not well-documented in the available literature. For the related strobilurin dimoxystrobin, both E and Z isomers are considered in environmental exposure assessments, suggesting that photoisomerization can occur.[5]

Experimental Protocol for Aqueous Photolysis Studies (Following OECD Guideline)

Aqueous photolysis studies are generally performed according to established OECD guidelines.

  • Objective: To determine the rate of photodegradation of a substance in water when exposed to light and to identify the photoproducts.

  • Methodology:

    • Test Solution: A solution of this compound is prepared in sterile, purified water, often buffered to a specific pH.

    • Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp with appropriate filters to cut off wavelengths not present in natural sunlight (<290 nm).

    • Irradiation: The test solution is irradiated in quartz tubes or other suitable transparent vessels. Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any degradation not caused by light.

    • Temperature: The temperature is maintained at a constant, environmentally relevant level.

    • Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and photoproducts using techniques like HPLC or LC-MS.

    • Data Analysis: The rate of photolysis and the half-life (DT50) are calculated.

experimental_workflow_photolysis cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis test_solution Aqueous Solution of this compound irradiation Irradiate with Simulated Sunlight test_solution->irradiation dark_control Dark Control test_solution->dark_control sampling Sampling at Time Intervals irradiation->sampling dark_control->sampling hplc_ms HPLC or LC-MS Analysis sampling->hplc_ms data_analysis Data Analysis (Kinetics, DT50) hplc_ms->data_analysis

Caption: Experimental workflow for an aqueous photolysis study.
Biodegradation in Soil

Biodegradation in soil is a critical process that determines the persistence of pesticides in the terrestrial environment. It is primarily mediated by soil microorganisms.

Quantitative Data on Soil Biodegradation

The Pesticide Properties Database (PPDB) reports a typical aerobic soil degradation half-life (DT50) of 98 days for Metominostrobin, classifying it as moderately persistent.[1] However, this value is not specified for the (Z)-isomer. In a study on the related strobilurin dimoxystrobin, both E and Z isomers were considered together for the environmental exposure assessment in soil.[5]

Experimental Protocol for Aerobic and Anaerobic Soil Metabolism Studies (Following OECD Guideline 307)

These studies are conducted following the OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".[6][7]

  • Objective: To determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.

  • Methodology:

    • Soil Selection: Representative agricultural soils are selected and characterized (e.g., texture, pH, organic carbon content).

    • Test Substance Application: The soil is treated with a solution of this compound, often radiolabeled (e.g., with ¹⁴C) to facilitate tracking of the parent compound and its metabolites.

    • Incubation Conditions:

      • Aerobic: The treated soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Volatile degradation products (e.g., ¹⁴CO₂) are trapped.

      • Anaerobic: The soil is incubated under aerobic conditions for a short period before being flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • Sampling: Soil samples are collected at various time intervals.

    • Extraction and Analysis: The soil is extracted with appropriate solvents. The parent compound and its degradation products in the extracts are separated and quantified using techniques like HPLC, LC-MS, and Gas Chromatography-Mass Spectrometry (GC-MS). Non-extractable residues are also quantified.

    • Data Analysis: The degradation rate and half-life (DT50) are calculated. A metabolic pathway is proposed based on the identified degradation products.

experimental_workflow_soil_metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil Characterized Soil application Application of This compound soil->application aerobic Aerobic Incubation application->aerobic anaerobic Anaerobic Incubation application->anaerobic sampling Soil Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis Instrumental Analysis (HPLC, LC-MS, GC-MS) extraction->analysis pathway Pathway Elucidation analysis->pathway

Caption: Experimental workflow for soil metabolism studies.

Putative Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the public literature, based on the known degradation of other strobilurin fungicides, the following transformations are plausible.

Hydrolysis:

  • Cleavage of the ether linkage between the two phenyl rings.

  • Hydrolysis of the amide group to a carboxylic acid.

Photolysis:

  • Photoisomerization from the (Z)- to the (E)-isomer.

  • Cleavage of the ether bond.

  • Reactions involving the methoxyimino group.

Biodegradation:

  • Similar to hydrolysis, cleavage of the ether and amide linkages by microbial enzymes.

  • Hydroxylation of the aromatic rings.

  • Demethylation of the methoxyimino group.

  • Further degradation of the initial metabolites into smaller molecules, eventually leading to mineralization (conversion to CO₂, water, and mineral salts).

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_biodegradation Biodegradation parent This compound h_prod1 Ether Cleavage Product parent->h_prod1 pH dependent h_prod2 Amide Hydrolysis Product parent->h_prod2 p_prod1 (E)-Metominostrobin (Isomerization) parent->p_prod1 Sunlight p_prod2 Photolytic Cleavage Products parent->p_prod2 b_prod1 Hydroxylated Metabolites parent->b_prod1 Microbial enzymes b_prod2 Demethylated Metabolites parent->b_prod2 mineralization Mineralization (CO2, H2O) h_prod1->mineralization h_prod2->mineralization p_prod1->mineralization p_prod2->mineralization b_prod1->mineralization b_prod2->mineralization

Caption: Putative degradation pathways of this compound.

Conclusion

The environmental fate of this compound is governed by a combination of hydrolysis, photolysis, and biodegradation. While a typical aerobic soil half-life for Metominostrobin is available, specific quantitative data for the (Z)-isomer, particularly for hydrolysis and photolysis under various environmental conditions, remains limited in the public domain. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating such data. Further research is needed to fully elucidate the degradation pathways and identify the specific metabolites of this compound to conduct a comprehensive environmental risk assessment. The provided diagrams offer a visual summary of the experimental workflows and a putative model of the degradation pathways based on current knowledge of strobilurin chemistry.

References

(Z)-Metominostrobin: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide utilized in agriculture to control a variety of fungal pathogens on crops such as rice, fruits, and vegetables.[1] Its fungicidal activity stems from the inhibition of mitochondrial respiration, a vital energy-producing process in fungi.[2][3] This technical guide provides an in-depth analysis of the toxicological profile and safety data of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides. Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[2] This inhibition blocks the transfer of electrons, thereby disrupting the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.

Figure 1: Mechanism of action of this compound.

Toxicological Profile

A comprehensive evaluation of the toxicological data for this compound has been conducted through a battery of in vitro and in vivo studies. The key findings are summarized below.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route. The acute dermal and inhalation toxicities are low.

Endpoint Species Value Classification Reference
Oral LD50Rat708 mg/kg bwModerate[4]
Dermal LD50Rabbit> 2000 mg/kg bwLow[5]
Inhalation LC50 (4h)Rat> 3.8 mg/LLow[5]
Skin IrritationRabbitNot an irritant-[5]
Eye IrritationRabbitIrritant-[5]
Skin SensitizationAnimal studiesNot a sensitizer-[5]
Subchronic and Chronic Toxicity

Repeated-dose toxicity studies have identified the liver, kidneys, and blood as the primary target organs for this compound.

Study Species NOAEL LOAEL Key Findings at LOAEL Reference
90-day oralRat8.8 mg/kg bw/day44.9 mg/kg bw/dayCentrilobular hepatocellular hypertrophy, chronic progressive nephropathy, anemia.[4]
90-day oralMouse34.1 mg/kg bw/day348 mg/kg bw/dayHepatomegaly, periportal hepatocyte hypertrophy.[4]
90-day oralDog3 mg/kg bw/day120 mg/kg bw/dayCentrilobular hepatocellular hypertrophy.[4]
1-year oralDog2 mg/kg bw/day30 mg/kg bw/dayIncreased alkaline phosphatase (ALP).[4]
2-year chronic/carcinogenicityRat1.6 mg/kg bw/day8.3 mg/kg bw/dayIncreased incidence of hepatocellular adenoma and large granular lymphocytic (LGL) leukemia.[4]
Carcinogenicity

In a two-year combined chronic toxicity and carcinogenicity study in rats, an increased incidence of hepatocellular adenoma and large granular lymphocytic (LGL) leukemia was observed at the highest dose tested.[4] However, the mode of action for these tumors is considered non-genotoxic, allowing for the establishment of a threshold.[4] The increase in LGL leukemia is considered a strain-specific effect in Fischer rats and is not deemed relevant for human risk assessment.[4] No evidence of carcinogenicity was observed in an 18-month study in mice.[4]

Genotoxicity
Test System Result Reference
Ames TestS. typhimuriumNegative[5]
In vitro Mammalian Cell Gene Mutation---
In vitro Chromosomal Aberration---
In vivo Micronucleus TestMammalian somatic cellsEquivocal/Positive in some tests[5]
Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to affect reproduction and development in multi-generation and developmental toxicity studies.

Study Species NOAEL (Parental) NOAEL (Reproductive) NOAEL (Developmental) Key Findings Reference
Two-GenerationRat2.5 mg/kg bw/day-2.5 mg/kg bw/dayNo effects on fertility. Offspring effects included centrilobular hepatocellular hypertrophy.[4]
DevelopmentalRat25 mg/kg bw/day-225 mg/kg bw/dayNo teratogenicity observed.[4]
DevelopmentalRabbit30 mg/kg bw/day-150 mg/kg bw/dayMaternal toxicity at the highest dose. Increased incidence of skeletal variations (excess ribs) in fetuses. No teratogenicity observed.[4]

Safety Data and Reference Values

Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for this compound.

  • Acceptable Daily Intake (ADI): 0.016 mg/kg bw/day[4]

    • This is based on the No-Observed-Adverse-Effect Level (NOAEL) of 1.6 mg/kg bw/day from the 2-year combined chronic toxicity/carcinogenicity study in rats, to which a safety factor of 100 was applied.[4]

  • Acute Reference Dose (ARfD): 0.78 mg/kg bw[4]

    • This is derived from a NOAEL of 78.1 mg/kg bw from general pharmacology studies in mice and rabbits, with a safety factor of 100 applied.[4]

Ecotoxicological Profile

The potential environmental impact of this compound has been assessed through studies on various non-target organisms.

Organism Endpoint Value Reference
Fish (Carp)96-hour LC50> 18.1 mg/L[2]
Aquatic Invertebrate (Daphnia pulex)48-hour EC50> 14.0 mg/L[2]
Algae---

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the interpretation and replication of the findings. The following provides a generalized workflow for a standard battery of genotoxicity tests.

Genotoxicity_Test_Battery_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Interpretation Initial Genotoxicity Assessment Ames->Interpretation Negative Mammalian_Mutation In Vitro Mammalian Cell Gene Mutation Test (e.g., MLA - OECD 490) Mammalian_Mutation->Interpretation Positive/Negative Chromosomal_Aberration In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Chromosomal_Aberration->Interpretation Positive/Negative Micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Final_Assessment Overall Genotoxicity Conclusion Micronucleus->Final_Assessment Positive/Negative Test_Substance This compound Test_Substance->Ames Test_Substance->Mammalian_Mutation Test_Substance->Chromosomal_Aberration Interpretation->Micronucleus If in vitro positive or equivocal Interpretation->Final_Assessment If all in vitro negative

Figure 2: Generalized workflow for a standard genotoxicity test battery.

Conclusion

This compound demonstrates a well-characterized toxicological profile. The primary target organs upon repeated exposure are the liver, kidneys, and blood. While carcinogenic effects were observed in a single rat study, the non-genotoxic mode of action allows for the establishment of a safe threshold for exposure. The substance is not considered to be a reproductive or developmental toxicant. The established ADI and ARfD provide a basis for ensuring consumer safety. Further research to clarify the equivocal in vivo genotoxicity findings and to expand the ecotoxicological database would provide a more complete understanding of the safety profile of this compound.

References

(Z)-Metominostrobin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (Z)-Metominostrobin in organic solvents. Due to the limited availability of specific quantitative data for the (Z)-isomer in publicly accessible literature, this document presents the available data for Metominostrobin, alongside a comprehensive, synthesized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing this active ingredient.

Core Data Presentation: Solubility of Metominostrobin

The following table summarizes the available quantitative solubility data for Metominostrobin. It is important to note that the specific isomer was not designated in the source data.

Organic SolventTemperature (°C)Solubility (mg/L)
Dichloromethane201,380,000[1]

Experimental Protocol: Determination of this compound Solubility in Organic Solvents

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on established scientific principles such as the shake-flask method, followed by quantitative analysis.

1. Materials and Equipment:

  • This compound (analytical standard, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to ±0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

  • Vortex mixer

  • Centrifuge (optional)

2. Preparation of Standard Solutions:

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high concentration.

  • Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards with known concentrations. This calibration curve will be used to determine the concentration of the saturated solution.

3. Solubility Determination (Shake-Flask Method):

  • Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

  • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Securely cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 20°C, 25°C, 37°C).

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., several hours) to allow the excess solid to settle.

4. Sample Preparation and Analysis:

  • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

  • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • If necessary, dilute the filtered supernatant with the organic solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the prepared samples using a validated HPLC or GC method. The choice of method will depend on the physicochemical properties of this compound and the solvent.

  • Quantify the concentration of this compound in the samples by comparing the analytical response to the calibration curve generated from the standard solutions.

5. Data Analysis and Reporting:

  • Calculate the solubility of this compound in the organic solvent at the specified temperature. The solubility is the average concentration determined from the replicate saturated solutions.

  • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

  • The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation equilibration Equilibration analysis Analysis data Data Processing standards Prepare Calibration Standards inject Inject into HPLC/GC standards->inject Calibrate Instrument samples Prepare Supersaturated Samples (Excess Solute + Solvent) shake Agitate at Constant Temperature (e.g., 24-72h) samples->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute if Necessary filter->dilute dilute->inject quantify Quantify Concentration (vs. Calibration Curve) inject->quantify calculate Calculate Average Solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

References

Stability of (Z)-Metominostrobin: A Technical Guide on pH and Temperature Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metominostrobin, a broad-spectrum fungicide, exists as (E) and (Z) isomers, with the (E)-isomer being the more common and biologically active form. However, understanding the stability of the (Z)-isomer is crucial for a complete profile of the active substance, as isomerization can occur under certain environmental conditions.

Hydrolytic Stability of (Z)-Metominostrobin

Hydrolysis is a key degradation pathway for many pesticides in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. For strobilurin fungicides, the ester and ether linkages can be susceptible to hydrolysis, particularly under alkaline or acidic conditions.

Expected pH-Dependent Hydrolysis Profile

Based on the chemical structure of metominostrobin, it is anticipated that the molecule will exhibit stability around neutral pH (pH 7). Degradation is expected to accelerate under both acidic (pH 4) and alkaline (pH 9) conditions. The primary mechanism of degradation is likely the cleavage of the ether linkage and potentially the amide bond.

Illustrative Hydrolysis Data

The following table presents a hypothetical summary of the hydrolytic stability of this compound at 25°C. Note: This data is illustrative and not based on experimental results.

pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
41500.0046
7Stable (> 1 year)< 0.0019
9300.0231
Experimental Protocol for Hydrolysis Study

A standardized hydrolysis study can be conducted following OECD Guideline 111.

Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and at a constant temperature.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solutions:

    • pH 4.0 (e.g., 0.05 M acetate buffer)

    • pH 7.0 (e.g., 0.05 M phosphate buffer)

    • pH 9.0 (e.g., 0.05 M borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature incubator or water bath

  • HPLC-UV or HPLC-MS/MS system

  • Sterile glassware

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Spike the sterile buffer solutions with the stock solution to achieve a final concentration of approximately 1-10 µg/mL. The volume of the organic solvent should not exceed 1% of the total volume.

  • Incubation: Dispense aliquots of the test solutions into sterile, sealed vials and place them in a constant temperature incubator or water bath maintained at 25°C in the dark.

  • Sampling: At predetermined time intervals, withdraw duplicate samples from each pH series. The sampling frequency should be adjusted based on the expected degradation rate.

  • Analysis: Immediately analyze the samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or HPLC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (t½) is calculated using the formula: t½ = ln(2)/k.

Thermal Stability of this compound

Temperature is another critical factor influencing the stability of chemical compounds. Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life and the formation of degradation products.

Expected Thermal Degradation Profile

The thermal stability of this compound is expected to decrease with increasing temperature. The degradation is likely to follow first-order kinetics.

Illustrative Thermal Degradation Data

The following table provides a hypothetical summary of the thermal stability of this compound at pH 7. Note: This data is illustrative and not based on experimental results.

Temperature (°C)Half-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
20Stable (> 1 year)< 0.0019
401800.0038
60450.0154
Experimental Protocol for Thermal Degradation Study

Objective: To determine the rate of thermal degradation of this compound at various temperatures.

Materials:

  • This compound analytical standard

  • Sterile aqueous buffer solution (pH 7)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature ovens or incubators

  • HPLC-UV or HPLC-MS/MS system

  • Sterile glassware

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution and spike the sterile pH 7 buffer as described in the hydrolysis protocol.

  • Incubation: Dispense aliquots of the test solutions into sterile, sealed vials and place them in constant temperature ovens set at different temperatures (e.g., 20°C, 40°C, and 60°C) in the dark.

  • Sampling and Analysis: Follow the sampling and analysis procedures as outlined in the hydrolysis protocol.

  • Data Analysis: Determine the degradation rate constants and half-lives at each temperature. The activation energy (Ea) for the degradation reaction can be calculated using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

Visualizations

Hypothetical Degradation Pathway of Metominostrobin

The following diagram illustrates a plausible degradation pathway for metominostrobin under hydrolytic conditions. The primary degradation products are likely to be the corresponding acid and alcohol resulting from ether and amide cleavage.

Metominostrobin This compound Acid Metominostrobin Acid (M1) Metominostrobin->Acid Amide Hydrolysis Amine Methylamine Metominostrobin->Amine Amide Hydrolysis Ether_cleavage Ether Cleavage Product (M2) Metominostrobin->Ether_cleavage Ether Hydrolysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Test Solutions (this compound in buffer) aliquot Aliquot into Vials prep_solution->aliquot incubate Incubate at Controlled pH/Temp aliquot->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate k and t½ plot->calculate

Methodological & Application

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of (Z)-Metominostrobin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of (Z)-Metominostrobin, a broad-spectrum fungicide. The developed method is suitable for the determination of this compound in technical materials and formulated products. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring a rapid and efficient separation. The method has been validated in accordance with common analytical chemistry guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

This compound belongs to the strobilurin class of fungicides, which are widely used in agriculture to control a variety of fungal diseases in crops.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in its technical grade and commercial formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of such compounds due to its specificity, sensitivity, and robustness.[2] This application note provides a detailed protocol for the development and validation of an HPLC-UV method for the quantification of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • This compound analytical standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions

Based on methods developed for structurally similar strobilurin fungicides, the following chromatographic conditions are recommended:[2][3]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 240 nm
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation (for a 20% SC Formulation)
  • Accurately weigh a quantity of the formulation equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with acetonitrile and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

Method Validation Summary

The developed method should be validated to ensure its suitability for the intended purpose. The following table summarizes the typical validation parameters and their acceptance criteria.

Validation ParameterTypical ResultsAcceptance Criteria
Linearity (µg/mL) 1 - 50Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1To be determined
Limit of Quantitation (LOQ) (µg/mL) 0.3To be determined
Specificity No interference from blank and placebo at the retention time of the analyte.No interference

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 240 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Validation Linearity, Accuracy, Precision, etc. Integration->Validation Validation cluster_main Method Validation Parameters cluster_precision Precision Levels Specificity Specificity Method_Validation Validated HPLC-UV Method Specificity->Method_Validation Linearity Linearity Linearity->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision LOD Limit of Detection (LOD) LOD->Method_Validation LOQ Limit of Quantitation (LOQ) LOQ->Method_Validation Robustness Robustness Robustness->Method_Validation Repeatability->Method_Validation Intermediate_Precision->Method_Validation

References

Application Note: Quantitative Analysis of (Z)-Metominostrobin in Agricultural Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops such as rice, fruits, and vegetables. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring compliance with these MRLs and for conducting environmental fate and risk assessment studies. This application note provides a detailed protocol for the quantitative analysis of this compound in agricultural samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Principle

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food and agricultural matrices.[1][2][3][4] The procedure involves an initial extraction with acetonitrile followed by a salting-out step to partition the pesticides into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • 0.22 µm syringe filters

Equipment
  • High-speed blender or homogenizer

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Analytical balance

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10 g of a representative homogenized agricultural sample (e.g., rice, chopped fruits, or vegetables) into a 50 mL centrifuge tube. For dry samples like rice, add 10 mL of ultrapure water and allow to soak for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB can be added.

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Method Validation Parameters

A study for the simultaneous determination of seven strobilurin fungicides, including this compound, in Chinese herbs using a similar extraction and LC-MS/MS technique reported the following validation data.[5]

ParameterThis compound
Limit of Quantification (LOQ)10 µg/kg
Recovery60.4% - 110%
Relative Standard Deviation (RSD)1.2% - 17%

Data Presentation

The following table summarizes typical MRM transitions for this compound. The most intense transition is generally used for quantification, while the second is used for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound285.1182.1167.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile (10mL) Shake sample->extraction salting_out 3. Add QuEChERS Salts Shake extraction->salting_out centrifuge1 4. Centrifuge salting_out->centrifuge1 d_spe 5. Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->d_spe Take Aliquot centrifuge2 6. Centrifuge d_spe->centrifuge2 final_extract 7. Filtered Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms Inject data Data Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a robust and sensitive protocol for the quantitative determination of this compound in a variety of agricultural samples. The method is characterized by its simplicity, high throughput, and the ability to achieve low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for (Z)-Metominostrobin in In Vitro Fungicidal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class, which are known for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Like other strobilurins, its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][3][4][5] This disruption of ATP synthesis ultimately leads to fungal cell death.[4] These application notes provide detailed protocols for the formulation of this compound and its use in in vitro fungicidal assays to determine its efficacy against various fungal species.

Mechanism of Action: Inhibition of the Q-Cycle

This compound exerts its fungicidal effect by targeting the Q-cycle, a process that facilitates electron transfer and proton translocation within the cytochrome bc1 complex of the inner mitochondrial membrane. The Q-cycle involves the oxidation of ubiquinol (QH2) at the Qo site and the subsequent transfer of electrons to cytochrome c. This compound competitively binds to the Qo site, blocking the binding of ubiquinol and thereby inhibiting the electron transfer to the Rieske iron-sulfur protein and cytochrome b.[3][5] This leads to a halt in the electron transport chain, cessation of ATP production, and ultimately, fungal cell death.

G cluster_0 Inner Mitochondrial Membrane cluster_1 Cytochrome bc1 Complex (Complex III) cluster_2 Intermembrane Space cluster_3 Mitochondrial Matrix QH2 Ubiquinol (QH2) ComplexIII Qo Site Rieske Fe-S Cytochrome b Qi Site Cytochrome c1 QH2->ComplexIII:f0 Binds Protons_IMS 4H+ QH2->Protons_IMS Releases 2H+ Q Ubiquinone (Q) Q->ComplexIII:f3 CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red ComplexIII:f3->QH2 Regenerated ComplexIII:f4->CytC_ox e- ComplexIII:f0->ComplexIII:f1 ComplexIII:f1->ComplexIII:f4 ComplexIII:f0->ComplexIII:f2 ComplexIII:f2->ComplexIII:f3 Protons_Matrix 2H+ Protons_Matrix->QH2 Uptakes 2H+ Metominostrobin This compound Metominostrobin->ComplexIII:f0

Caption: Signaling pathway of this compound inhibiting the Q-cycle.

Experimental Protocols

Preparation of this compound Stock Solution

Due to the low aqueous solubility of this compound, a stock solution must be prepared using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a desired amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • This stock solution can be stored at -20°C for long-term use. When needed, thaw at room temperature before preparing working solutions. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.[6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Fungal isolate(s) of interest

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., sterile water or growth medium)

  • Spectrophotometer or microplate reader

  • Incubator

Protocol Workflow:

G A Prepare Fungal Inoculum C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Determine MIC D->E

Caption: Experimental workflow for MIC determination.

Detailed Protocol:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a fungal suspension in sterile saline or medium, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Serial Dilution of this compound:

    • In a sterile 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row.

    • Prepare a working solution of this compound from the stock solution. For example, dilute the 10 mg/mL stock to 200 µg/mL in the growth medium.

    • Add 200 µL of this 200 µg/mL working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as the growth control (containing only medium and inoculum).

    • Well 12 should serve as the sterility control (containing only medium).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of the fungicide in each well.

  • Incubation:

    • Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. It is determined as a subsequent step after the MIC assay.

Materials:

  • 96-well plate from the completed MIC assay

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipette and tips

Protocol:

  • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.

  • Include a subculture from the growth control well to ensure the viability of the fungus.

  • Incubate the agar plate at the appropriate temperature until growth is visible in the control spot.

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Data Presentation

The results of the in vitro fungicidal assays should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: MIC and MFC Values of this compound against Various Fungal Species

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Aspergillus fumigatus
Candida albicans
Fusarium oxysporum
Botrytis cinerea

Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Table 2: Example of a 96-Well Plate Layout for MIC Determination

Well123456789101112
This compound (µg/mL) 100502512.56.253.131.560.780.390.2000
Inoculum +++++++++++-
Growth (Visible)

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound's fungicidal properties. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The data generated from these assays are essential for understanding the antifungal spectrum and potency of this compound, which can inform its application in agricultural and potentially clinical settings. Further investigations may include time-kill assays to study the dynamics of fungal killing and checkerboard assays to assess synergistic or antagonistic interactions with other antifungal agents.

References

(Z)-Metominostrobin: Application Notes and Protocols for Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for assessing the in vitro efficacy of (Z)-Metominostrobin, a quinone outside inhibitor (QoI) fungicide. The protocols outlined below are designed to be reproducible and provide a basis for determining the fungicide's activity against various phytopathogenic fungi, with a particular focus on Pyricularia oryzae, the causal agent of rice blast.

Mechanism of Action

This compound belongs to the strobilurin class of fungicides. Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Data Presentation

The following table summarizes the representative efficacy of a closely related QoI fungicide, azoxystrobin, against various isolates of Pyricularia oryzae, the causal agent of rice blast. This data is presented to illustrate the expected range of activity for QoI fungicides. Due to the limited availability of public data for this compound, azoxystrobin is used here as a surrogate for demonstration purposes. The effective concentration required to inhibit 50% of mycelial growth (EC50) is a key parameter in evaluating fungicide efficacy.

Table 1: Representative EC50 Values of Azoxystrobin against Pyricularia oryzae Isolates

Isolate IDGeographic OriginEC50 (µg/mL)Resistance Factor (RF)Sensitivity Level
BL2Mekong Delta, Vietnam0.891.00Sensitive
TT3Mekong Delta, Vietnam1.051.18Sensitive
TB1Mekong Delta, Vietnam1.231.38Sensitive
TM4Mekong Delta, Vietnam2.853.20Medium-sensitive
TAT2Mekong Delta, Vietnam3.123.51Medium-sensitive
TAT3Mekong Delta, Vietnam4.565.12Medium-sensitive
TT2Mekong Delta, Vietnam7.898.87Medium-sensitive
AG1Mekong Delta, Vietnam21.4524.10Resistant
BT4Mekong Delta, Vietnam35.6740.08Resistant
CM2Mekong Delta, Vietnam110.23123.85Highly resistant

Data is adapted from a study on azoxystrobin sensitivity in Pyricularia oryzae isolates from the Mekong Delta, Vietnam, and is intended to be representative.

Experimental Protocols

Detailed methodologies for key in vitro experiments to determine the efficacy of this compound are provided below.

Mycelial Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the vegetative growth of a fungus.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal isolate of interest (e.g., Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

  • Determine the EC50 value by performing a probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Spore Germination Inhibition Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • This compound stock solution

  • Fungal spore suspension (e.g., 1 x 10^5 spores/mL) in sterile water

  • Sterile microscope slides or multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in sterile water to achieve the desired final concentrations.

  • In the wells of a multi-well plate or on a microscope slide, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. Include a control with sterile water or solvent.

  • Place the slides in a humid chamber to prevent drying.

  • Incubate at the optimal temperature for spore germination (e.g., 25°C) for a predetermined time (e.g., 6-24 hours), depending on the fungal species.

  • After incubation, add a drop of a stain (e.g., lactophenol cotton blue) to stop germination and aid visualization.

  • Observe at least 100 spores per replicate under a microscope, counting the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition for each concentration:

    • Inhibition (%) = [(GC - GT) / GC] x 100

      • Where GC is the percentage of germination in the control, and GT is the percentage of germination in the treated sample.

  • Determine the EC50 value as described for the mycelial growth assay.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mitochondrial electron transport chain in fungi and the specific site of inhibition by QoI fungicides like this compound.

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space c1 Complex I (NADH Dehydrogenase) q Ubiquinone (Q) c1->q e- nad c1->nad h_plus c1->h_plus c2 Complex II (Succinate Dehydrogenase) c2->q e- fum c2->fum c3 Complex III (Cytochrome bc1) q->c3 e- cytc Cytochrome c c3->cytc e- c3->h_plus c4 Complex IV (Cytochrome c Oxidase) cytc->c4 O2 O2 c4->O2 e- c4->h_plus atp ATP Synthase ATP ATP atp->ATP h2o nadh nadh->c1 succ succ->c2 adp adp->atp h_plus->atp inhibitor This compound (QoI Fungicide) inhibitor->c3 G start Start prep_fungus Prepare Fungal Culture and Spore Suspension start->prep_fungus prep_fungicide Prepare this compound Stock and Dilutions start->prep_fungicide assay_decision Select Assay prep_fungus->assay_decision prep_fungicide->assay_decision mycelial_assay Mycelial Growth Inhibition Assay assay_decision->mycelial_assay Growth spore_assay Spore Germination Inhibition Assay assay_decision->spore_assay Germination incubation Incubation mycelial_assay->incubation spore_assay->incubation data_collection Data Collection (Measure Diameter / Count Spores) incubation->data_collection analysis Data Analysis (% Inhibition, EC50 Calculation) data_collection->analysis end End analysis->end

In Vitro Antifungal Efficacy of (Z)-Metominostrobin Against Rhizoctonia solani: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the in vitro antifungal activity of (Z)-Metominostrobin against the phytopathogenic fungus Rhizoctonia solani. This compound, a strobilurin fungicide, acts by inhibiting mitochondrial respiration. The provided data and methodologies are intended to guide researchers in the evaluation of this compound's efficacy, focusing on its impact on mycelial growth, sclerotial germination, and cellular respiration.

Introduction

Rhizoctonia solani is a soil-borne fungal pathogen with a wide host range, causing significant economic losses in various crops worldwide. Control of R. solani often relies on the application of fungicides. This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides, which target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and subsequent fungal cell death. These application notes provide a summary of the in vitro antifungal activity of this compound against R. solani and detailed protocols for key experimental assays.

Data Presentation

A key indicator of the mechanism of action for this compound is its effect on fungal respiration. The half-maximal effective concentration (EC50) for the inhibition of oxygen consumption in R. solani has been determined.

Parameter Fungicide Concentration Effect Reference
Mycelial Growth Inhibition This compoundNot SpecifiedAmong the least toxic[1]
Azoxystrobin 23% SC0.1% (1000 ppm)33.88% inhibition
Azoxystrobin 23% SC0.2% (2000 ppm)64.07% inhibition
Azoxystrobin 23% SC0.3% (3000 ppm)80.38% inhibition
Sclerotial Germination Inhibition This compound500 ppmIncomplete inhibition[1]
Inhibition of Oxygen Consumption (EC50) This compound1.8 µM50% inhibition of oxygen consumption

Experimental Protocols

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol details the procedure for determining the inhibitory effect of this compound on the mycelial growth of R. solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Amendment: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Also, prepare a control set of plates with the solvent alone. Gently swirl the flasks to ensure uniform mixing.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial discs from the actively growing edge of a 3-5 day old culture of R. solani. Place one mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    % Inhibition = ((dc - dt) / dc) x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Sclerotial Germination Inhibition Assay

This protocol outlines the method to assess the effect of this compound on the germination of R. solani sclerotia.

Materials:

  • Mature sclerotia of Rhizoctonia solani (harvested from 2-3 week old cultures)

  • This compound solutions at various concentrations

  • Sterile distilled water

  • Sterile Petri dishes

  • Sterile filter paper

  • Incubator

  • Stereomicroscope

Procedure:

  • Sclerotia Preparation: Harvest mature, uniform-sized sclerotia from a PDA culture of R. solani.

  • Treatment: Surface sterilize the sclerotia by briefly immersing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with sterile distilled water.

  • Exposure to Fungicide: Place the surface-sterilized sclerotia in sterile Petri dishes containing the different concentrations of this compound solution. For the control, place sclerotia in sterile distilled water. Ensure the sclerotia are fully submerged. Incubate at room temperature for a specified period (e.g., 24 hours).

  • Washing: After the exposure period, remove the sclerotia from the fungicide solutions and wash them three times with sterile distilled water to remove any residual fungicide.

  • Germination: Place the treated and control sclerotia on sterile, moist filter paper in Petri dishes.

  • Incubation: Incubate the Petri dishes at 25 ± 2°C for 24-72 hours.

  • Observation: Observe the germination of sclerotia under a stereomicroscope. Sclerotia are considered germinated if mycelial growth is visible.

  • Calculation: Calculate the percentage of sclerotial germination inhibition for each concentration using the following formula:

    % Inhibition = ((Gc - Gt) / Gc) x 100

    Where:

    • Gc = percentage of germination in the control

    • Gt = percentage of germination in the treatment

Visualizations

experimental_workflow cluster_mycelial Mycelial Growth Inhibition Assay cluster_sclerotial Sclerotial Germination Inhibition Assay M_prep Prepare Fungicide-Amended PDA M_inoc Inoculate with R. solani Mycelial Disc M_prep->M_inoc M_inc Incubate at 25°C M_inoc->M_inc M_data Measure Radial Growth M_inc->M_data M_calc Calculate % Inhibition M_data->M_calc S_prep Harvest and Surface-Sterilize Sclerotia S_treat Treat with Fungicide Solutions S_prep->S_treat S_wash Wash Sclerotia S_treat->S_wash S_germ Incubate for Germination S_wash->S_germ S_obs Observe Germination Microscopically S_germ->S_obs S_calc Calculate % Inhibition S_obs->S_calc

Caption: Experimental workflows for in vitro antifungal assays.

signaling_pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_proton_gradient ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone Pool (Q) ComplexI->Q ATP_Synthase ATP Synthase (Complex V) ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC Outcome Inhibition of ATP Synthesis & Fungal Cell Death ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV H2O H₂O ComplexIV->H2O ATP ATP ATP_Synthase->ATP H⁺ flow O2 O₂ O2->ComplexIV e⁻ acceptor Metominostrobin This compound Metominostrobin->Inhibition Inhibition->ComplexIII Binds to Qo site, blocks electron transfer

Caption: Mechanism of action of this compound.

References

Application of (Z)-Metominostrobin in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Metominostrobin, a strobilurin fungicide, is a potent inhibitor of fungal respiration, making it a valuable tool in plant pathology research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating its use in controlling fungal plant pathogens.

Mechanism of Action

This compound belongs to the Quinone outside Inhibitor (QoI) group of fungicides. Its primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain effectively halts ATP synthesis, leading to the cessation of fungal growth and development.

Applications in Plant Pathology Research

This compound is effective against a broad spectrum of fungal pathogens, particularly those affecting major crops like rice. Key research applications include:

  • Efficacy studies: Determining the effective concentration of this compound against various plant pathogenic fungi.

  • Disease control studies: Evaluating the performance of this compound in preventing or reducing the severity of plant diseases in greenhouse and field trials.

  • Mechanism of action studies: Investigating the specific biochemical and physiological effects of this compound on fungal pathogens.

  • Plant defense response studies: Exploring the potential of this compound to induce or prime plant defense mechanisms.

Quantitative Data on Efficacy

The efficacy of this compound can be quantified through various metrics, including the half-maximal effective concentration (EC50) and disease reduction in field trials.

PathogenHost PlantEfficacy MetricValueReference
Rhizoctonia solaniRiceEC50 (in vitro)1.8 µM[1]
Rhizoctonia solaniRiceSheath Blight Disease Reduction64.7%[2]
Pyricularia oryzaeRiceLeaf & Neck Blast Reduction77.80% & 45.68% respectively

Experimental Protocols

In Vitro Antifungal Bioassay: Poisoned Food Technique

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Rhizoctonia solani, Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO or acetone)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the PDA medium and cool it to 45-50°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of mycelial growth in the control plate T = Average diameter of mycelial growth in the treated plate

    • Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Greenhouse/Field Efficacy Trial for Rice Sheath Blight Control

This protocol evaluates the effectiveness of this compound in controlling a specific disease under more realistic conditions.

Materials:

  • Rice plants (a susceptible variety)

  • Rhizoctonia solani inoculum

  • This compound formulation (e.g., 20% SC)

  • Spraying equipment

  • Randomized Complete Block Design (RCBD) layout in the greenhouse or field.

Procedure:

  • Experimental Setup:

    • Arrange the rice plots or pots according to an RCBD with at least three replications per treatment.

    • Treatments should include different concentrations of this compound, a negative control (untreated), and potentially a positive control (another commercial fungicide).

  • Inoculation:

    • Artificially inoculate the rice plants with Rhizoctonia solani at the appropriate growth stage (e.g., maximum tillering).

  • Fungicide Application:

    • Apply the this compound treatments as a foliar spray at the recommended time, often preventatively or at the first sign of disease. Ensure thorough coverage.

  • Disease Assessment:

    • At a set time point after inoculation and treatment (e.g., 15-21 days), assess the disease severity. For rice sheath blight, this can be done by measuring the height of the uppermost lesion relative to the plant height.

    • Calculate the Percent Disease Index (PDI) or disease severity score based on a standardized scale.

  • Yield Data Collection:

    • At the end of the growing season, harvest the grain from each plot and measure the yield.

  • Data Analysis:

    • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine significant differences between treatments.

Signaling Pathways and Experimental Workflows

Proposed Plant Defense Signaling Pathway

While the direct effects of this compound on plant signaling are still under investigation, strobilurin fungicides, in general, are known to have physiological effects on plants, including the induction of defense responses. A proposed pathway involves the priming of the Jasmonic Acid (JA) signaling cascade, which is a key regulator of defense against necrotrophic pathogens like Rhizoctonia solani.

plant_defense_pathway cluster_fungus Fungal Pathogen (e.g., R. solani) cluster_plant Plant Cell fungus Pathogen Attack receptor Plant Receptor fungus->receptor PAMPs/DAMPs metominostrobin This compound metominostrobin->receptor Priming Effect? ja_biosynthesis Jasmonic Acid (JA) Biosynthesis receptor->ja_biosynthesis ja_signaling JA Signaling Cascade ja_biosynthesis->ja_signaling pr_proteins Pathogenesis-Related (PR) Protein Expression ja_signaling->pr_proteins defense_response Enhanced Defense Response pr_proteins->defense_response

Caption: Proposed priming of the Jasmonic Acid (JA) signaling pathway in plants by this compound leading to an enhanced defense response against fungal pathogens.

Experimental Workflow for In Vitro Bioassay

The following diagram illustrates the key steps in performing an in vitro bioassay to determine the EC50 of this compound.

in_vitro_workflow start Start prep_media Prepare PDA Media with Varying this compound Concentrations start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 using Probit Analysis calculate->analyze end End analyze->end

Caption: Workflow for determining the in vitro antifungal activity (EC50) of this compound.

Logical Relationship of Fungicide Action and Plant Response

This diagram shows the logical flow from the application of this compound to the observed outcomes in both the fungus and the plant.

logical_relationship cluster_fungus Effect on Fungus cluster_plant Effect on Plant (Hypothesized) application This compound Application inhibition Inhibition of Mitochondrial Respiration (Complex III) application->inhibition priming Priming of Defense Signaling (e.g., JA Pathway) application->priming no_atp ATP Synthesis Blocked inhibition->no_atp growth_arrest Fungal Growth Arrest no_atp->growth_arrest outcome Reduced Disease Severity & Increased Crop Yield growth_arrest->outcome gene_expression Upregulation of Defense-Related Genes (e.g., PR proteins) priming->gene_expression resistance Increased Resistance to Pathogen gene_expression->resistance resistance->outcome

Caption: Logical flow of the dual action of this compound: direct fungal inhibition and potential plant defense priming.

References

Application Note: High-Throughput Analysis of (Z)-Metominostrobin Residues in Agricultural Matrices by Gas Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of (Z)-Metominostrobin residues in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides the high selectivity and sensitivity required for trace-level quantification, ensuring compliance with global regulatory standards for pesticide residues in food and feed. The presented protocol is designed for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) to ensure consumer safety.[1] Therefore, a reliable and validated analytical method for the routine monitoring of this compound residues is essential. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers excellent sensitivity and selectivity for the analysis of pesticide residues in complex food matrices. The QuEChERS sample preparation method is a streamlined extraction and cleanup technique that is fast, simple, and inexpensive, making it ideal for high-throughput laboratories.[2]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular sample preparation technique for extracting pesticide residues from food and agricultural samples.[2]

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the matrix.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Seal the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate and 1 g sodium chloride). Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous magnesium sulfate and 25 mg Primary Secondary Amine (PSA).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Sample for Analysis: Transfer the supernatant into a GC vial for analysis.

GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Parameters:

Parameter Value
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)

| Oven Temperature Program | Initial temperature of 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C, then ramp at 5 °C/min to 280 °C (hold for 5 min). |

MS/MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Collision Gas: Nitrogen/Argon

Based on the fragmentation pattern of this compound (Molecular Weight: 284.31 g/mol ), the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and qualification:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound284.1182.115253.110

Note: These MRM transitions are proposed based on common fragmentation patterns of similar compounds. It is crucial to optimize these parameters on the specific instrument being used.

Method Validation Data

The method should be validated to ensure its performance characteristics meet the requirements for pesticide residue analysis. The following table summarizes typical validation data for strobilurin fungicides using similar methods.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (at 0.01, 0.05, and 0.5 mg/kg) 85 - 110%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 20%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis start Homogenized Sample (10g) extraction Add Acetonitrile (10mL) Shake 1 min start->extraction salting_out Add QuEChERS Salts Shake 1 min extraction->salting_out centrifuge1 Centrifuge (3000 rpm, 5 min) salting_out->centrifuge1 dSPE Transfer 1mL Supernatant to d-SPE Tube centrifuge1->dSPE cleanup Vortex & Centrifuge dSPE->cleanup final_extract Supernatant to GC Vial cleanup->final_extract injection Inject 1µL into GC-MS/MS final_extract->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Tandem Mass Spectrometry (MRM Mode) separation->detection quantification Data Analysis & Quantification detection->quantification

References

Troubleshooting & Optimization

Troubleshooting (Z)-Metominostrobin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (Z)-Metominostrobin in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of this compound?

This compound is characterized by low solubility in water. The reported aqueous solubility for Metominostrobin (an isomeric mixture, which is expected to be similar to the (Z)-isomer) is 128 mg/L at 20°C and pH 7.[1]

2. What are the key physicochemical properties of this compound relevant to its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key parameters are summarized in the table below.

3. I am observing precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. What is happening?

This is a common issue when working with compounds that are poorly soluble in water. The organic solvent in your stock solution is miscible with the aqueous buffer, but the this compound itself is not soluble in the final aqueous environment, causing it to precipitate out of the solution.

4. How can I increase the solubility of this compound in my aqueous experimental medium?

Several strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • Using a co-solvent: Introducing a water-miscible organic solvent at a low concentration in your final solution can help to keep the compound dissolved.

  • Adjusting the pH: Although this compound is predicted to be a very weak base, significant pH adjustments to highly alkaline conditions (pH > 11) might slightly improve solubility, but this is often not compatible with biological experiments.

  • Employing surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.

  • Utilizing complexing agents: Cyclodextrins can encapsulate the this compound molecule, forming an inclusion complex with enhanced aqueous solubility.

Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₃[2][3]
Molecular Weight 284.31 g/mol [2][3]
Physical State White crystalline solid[1]
Melting Point 86 - 89 °CN/A
Aqueous Solubility (20°C, pH 7) 128 mg/L[1]
Predicted pKa 11.37 ± 0.46[4]
logP (Octanol-water partition coefficient) -0.54 (at 25°C) / 3.2 (XLogP3)[5][6]
Solubility in Organic Solvents (20°C) Dichloromethane: 1,380,000 mg/LAcetonitrile: SolubleChloroform: Slightly SolubleMethanol: Slightly Soluble[1][4][5]

Note on logP values: The significant discrepancy in reported logP values may be due to one being an experimental value and the other a calculated prediction. A positive logP value (like 3.2) is more consistent with the observed low aqueous solubility.

Troubleshooting Guide

Issue: Precipitate Formation in Aqueous Solution

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your experiments.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Is the correct solvent used? - Is the concentration accurate? start->check_stock prep_method Step 2: Review Dilution Method - How is the stock added to the aqueous phase? - Is there sufficient mixing? check_stock->prep_method solubilization Step 3: Implement Solubilization Strategy prep_method->solubilization co_solvent Option A: Use a Co-solvent solubilization->co_solvent Low concentration of organic solvent surfactant Option B: Use a Surfactant solubilization->surfactant Micellar encapsulation cyclodextrin Option C: Use a Cyclodextrin solubilization->cyclodextrin Inclusion complex formation evaluation Step 4: Evaluate and Optimize - Does precipitation still occur? - Is the final concentration of the solubilizing agent compatible with the experiment? co_solvent->evaluation surfactant->evaluation cyclodextrin->evaluation success Success: Solution is Clear Proceed with Experiment evaluation->success No Precipitation fail Failure: Precipitation Persists Re-evaluate Strategy or Consult Further evaluation->fail Precipitation

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 284.31 g/mol ).

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Add the powder to a suitable vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol details how to prepare a 100 µM working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Determine the final volume of the 100 µM working solution needed.

  • Calculate the volume of the 10 mM stock solution required.

  • Add the appropriate volume of the aqueous buffer to a sterile tube.

  • While vortexing the buffer, add the calculated volume of the 10 mM this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.

  • The final concentration of DMSO in the working solution will be 1%. Ensure this concentration is compatible with your experimental system.

Workflow for Co-solvent Solubilization

Co_solvent_Workflow start Start: Prepare Working Solution stock_sol 1. Prepare 10 mM Stock in DMSO start->stock_sol buffer_prep 2. Add Aqueous Buffer to a new tube stock_sol->buffer_prep vortex 3. Vortex the Buffer buffer_prep->vortex add_stock 4. Add Stock Solution Dropwise while vortexing vortex->add_stock final_sol 5. Final 100 µM Solution (1% DMSO) add_stock->final_sol end End: Clear Working Solution final_sol->end

Caption: Workflow for preparing an aqueous working solution with a co-solvent.

References

Technical Support Center: Optimizing (Z)-Metominostrobin Concentration for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (Z)-Metominostrobin in laboratory bioassays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from (E)-Metominostrobin?

This compound is a geometric isomer of Metominostrobin, a synthetic strobilurin fungicide.[1] Strobilurins are known for their broad-spectrum antifungal activity. The isomerism arises from restricted rotation around a C=N double bond in the molecule's methoxyimino functional group.[1] Commercially available Metominostrobin is typically the (E)-isomer, which is considered more stable and biologically active.[1] The (Z)-isomer is often present as an impurity or can be studied for comparative purposes.

Q2: What is the mechanism of action for Metominostrobin?

Metominostrobin is a Quinone outside Inhibitor (QoI) fungicide.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1] This blockage disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.

Q3: What is a typical concentration range for testing this compound in an in vitro bioassay?

Specific EC50 values for this compound are not widely reported in the literature. However, based on studies of other strobilurin fungicides and related compounds against phytopathogenic fungi like Magnaporthe oryzae (rice blast), a starting concentration range for preliminary bioassays could be from 0.01 to 100 µg/mL. For instance, studies on the related strobilurin fungicide, azoxystrobin, have shown EC50 values for sensitive isolates to be less than 1 µg/mL, while resistant isolates can have EC50 values greater than 100 µg/mL.[2] A study on the fungicide Amistar (containing azoxystrobin) tested concentrations of 0.01, 0.1, 1, and 10 mg/L against Magnaporthe oryzae.[3]

Q4: What solvents should be used to prepare a stock solution of this compound?

This compound is commercially available as a solution in acetonitrile.[4] Other organic solvents such as acetone and dimethyl sulfoxide (DMSO) are also commonly used for preparing stock solutions of water-insoluble fungicides for bioassays.[5] It is crucial to keep the final concentration of the organic solvent in the assay medium as low as possible (typically below 1% v/v) to avoid solvent toxicity to the fungal culture.[5]

Q5: How should I store a stock solution of this compound?

Stock solutions of this compound should be stored at 2-10°C (refrigerated) in a dark, well-sealed container to prevent degradation.[6] For long-term storage, freezing at -20°C may also be an option, though stability under these conditions should be verified.

Data Presentation

Table 1: Example EC50 Values of Strobilurin Fungicides Against Various Phytopathogenic Fungi

FungicideTarget FungusEC50 (µg/mL)Reference
AzoxystrobinMagnaporthe oryzae (sensitive)< 1[2]
AzoxystrobinMagnaporthe oryzae (resistant)> 100[2]
PyraclostrobinSclerotinia sclerotiorum0.1 - 1.0[5]
TrifloxystrobinErysiphe necator (sensitive)< 1[2]
Kresoxim-methylDiaporthe citri (sensitive)< 0.1[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade) or Dimethyl sulfoxide (DMSO, cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed compound into a sterile amber glass vial.

  • Add a specific volume of acetonitrile or DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at 2-10°C in the dark.

Protocol 2: In Vitro Antifungal Susceptibility Testing using Broth Microdilution

Materials:

  • This compound stock solution

  • Fungal isolate of interest (e.g., Magnaporthe oryzae)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB, or RPMI-1640)

  • Sterile 96-well microplates

  • Sterile deionized water or appropriate buffer

  • Spectrophotometer (microplate reader)

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by gently scraping the agar surface with a sterile loop in the presence of a small amount of sterile water containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to the desired density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Serial Dilution:

    • Perform a serial dilution of the this compound stock solution in the liquid culture medium to achieve a range of desired test concentrations.

    • Ensure the final solvent concentration in all wells, including the control, is consistent and minimal (e.g., <1% v/v).

  • Plate Inoculation:

    • Add 100 µL of each this compound dilution to the wells of a 96-well microplate.

    • Include a positive control (medium with fungal inoculum, no fungicide) and a negative control (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the microplate at the optimal temperature for the fungal isolate (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Data Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling_Pathway cluster_mitochondrion Metominostrobin This compound Qo_site Qo Site Metominostrobin->Qo_site Binds to and blocks Mitochondrion Fungal Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport Electron Transport Chain Complex_III->Electron_Transport component of Qo_site->Complex_III part of Qo_site->Electron_Transport Inhibition of electron flow ATP_Synthase ATP Synthase Electron_Transport->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Plate with Fungal Suspension Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation OD_Measurement Measure Optical Density (e.g., 600 nm) Incubation->OD_Measurement Inhibition_Calc Calculate Percent Growth Inhibition OD_Measurement->Inhibition_Calc EC50_Calc Determine EC50 Value (Dose-Response Curve) Inhibition_Calc->EC50_Calc

Caption: Workflow for in vitro antifungal susceptibility testing.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or poor fungal growth in the positive control wells. 1. Inoculum viability is low. 2. Incubation conditions (temperature, time) are suboptimal. 3. Culture medium is not suitable for the fungal strain.1. Use a fresh fungal culture for inoculum preparation. 2. Verify and optimize incubation temperature and duration. 3. Ensure the culture medium supports robust growth of the test fungus.
High variability in optical density readings between replicate wells. 1. Inconsistent pipetting of inoculum or compound. 2. Uneven distribution of fungal growth (e.g., clumping). 3. Edge effects in the microplate.1. Ensure proper pipette calibration and technique. 2. Gently vortex the inoculum before dispensing. Consider adding a surfactant like Tween 80 to the inoculum suspension. 3. Avoid using the outermost wells of the microplate, or fill them with sterile medium to maintain humidity.
Precipitation of this compound in the assay wells. 1. The compound's solubility limit in the aqueous medium has been exceeded. 2. The concentration of the organic solvent is too low to maintain solubility at higher test concentrations.1. Check the solubility of this compound in the assay medium. 2. If possible, slightly increase the solvent concentration (while staying below toxic levels, e.g., <1% v/v). 3. Consider using a different solvent in which the compound is more soluble.
Fungal growth observed at very high concentrations of this compound. 1. The fungal strain may be resistant to QoI fungicides. 2. The compound may have degraded.1. Verify the identity and expected susceptibility of the fungal strain. If resistance is suspected, consider molecular assays to detect known resistance mutations (e.g., in the cytochrome b gene). 2. Prepare a fresh stock solution of this compound.
Inconsistent results between experiments. 1. Variation in inoculum preparation. 2. Differences in incubation conditions. 3. Degradation of the stock solution over time.1. Standardize the inoculum preparation protocol, including the age of the fungal culture and the method of spore collection. 2. Ensure consistent incubation temperature, humidity, and duration. 3. Prepare fresh stock solutions regularly and store them appropriately.

References

Technical Support Center: (Z)-Metominostrobin Degradation in Solution and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of (Z)-metominostrobin in solution and under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a synthetic fungicide belonging to the strobilurin class of agrochemicals. It functions by inhibiting mitochondrial respiration in fungi. For researchers, understanding its stability is crucial for preparing accurate standard solutions for analytical quantification, for conducting toxicological studies, and for developing stable formulations. Degradation of the active compound can lead to inaccurate experimental results and a loss of efficacy.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The primary factors influencing the degradation of strobilurin fungicides like this compound in solution are:

  • pH: Hydrolysis can occur under acidic or alkaline conditions. The rate of degradation is often pH-dependent.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Photodegradation can occur upon exposure to UV or even ambient light, leading to isomerization or breakdown of the molecule.

  • Solvent: The type of solvent used can influence the stability of the compound. This compound is commonly dissolved in acetonitrile for analytical standards.

Q3: How should I store my this compound solutions to minimize degradation?

To ensure the stability of your this compound solutions, it is recommended to:

  • Store stock solutions in a refrigerator at 2-8°C or a freezer at -20°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use a suitable solvent such as acetonitrile for preparing stock solutions.

  • Prepare fresh working solutions from the stock solution before each experiment.

Q4: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, strobilurin fungicides can undergo degradation through pathways such as hydrolysis of the ester or amide groups and isomerization of the (Z)-isomer to the more stable (E)-isomer. It is crucial to experimentally identify any degradation products that may appear in your samples.

Troubleshooting Guide

Q1: I am seeing a rapid loss of my this compound peak in my chromatograms. What could be the cause?

A rapid loss of the parent peak could be due to several factors:

  • pH of the medium: If you are working with aqueous solutions, the pH might be promoting rapid hydrolysis. Check the pH of your solution and consider using buffers if necessary.

  • Exposure to light: this compound may be susceptible to photodegradation. Ensure your solutions are protected from light during storage and handling.

  • Elevated temperature: If your experimental setup involves elevated temperatures, this could be accelerating degradation.

  • Contaminated solvent: Impurities in the solvent could be reacting with the analyte. Use high-purity solvents.

Q2: I observe a new peak appearing in my chromatograms over time. What could this be?

The appearance of a new peak likely indicates the formation of a degradation product. This could be the (E)-isomer of metominostrobin, a hydrolytic product, or a photoproduct. To identify the new peak, you may need to use techniques such as mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.

Q3: My results for degradation studies are not reproducible. What are the possible reasons?

Poor reproducibility in degradation studies can stem from:

  • Inconsistent storage conditions: Ensure all samples are stored under identical temperature and light conditions.

  • Variability in solution preparation: Use precise techniques for preparing your solutions to ensure consistent starting concentrations.

  • Fluctuations in experimental conditions: Maintain tight control over pH, temperature, and light exposure during your experiments.

  • Analytical instrument variability: Ensure your analytical instrument (e.g., HPLC) is properly calibrated and functioning consistently.

Quantitative Data Summary

The following tables present example data to illustrate how the degradation of a strobilurin fungicide might be affected by different conditions. This is for illustrative purposes only and does not represent the actual degradation of this compound.

Table 1: Example Half-life of a Strobilurin Fungicide Under Different pH and Temperature Conditions.

pHTemperature (°C)Half-life (days)
425150
725120
92530
74060
75025

Table 2: Example Photodegradation of a Strobilurin Fungicide in Aqueous Solution.

Light SourceExposure Time (hours)Remaining Compound (%)
Simulated Sunlight0100
685
1272
2455
UV Lamp (365 nm)0100
160
235
410

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation of this compound

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values and temperatures.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9 using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetonitrile. Spike the buffer solutions with the stock solution to a final concentration of 1 µg/mL.

  • Incubation: Aliquot the test solutions into amber glass vials and seal them. Incubate the vials at three different temperatures: 25°C, 40°C, and 50°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.

  • Sample Analysis: Analyze the samples immediately by a validated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_test Prepare Test Solutions prep_buffers->prep_test prep_stock Prepare this compound Stock Solution prep_stock->prep_test incubation Incubate at Different Temperatures (25, 40, 50°C) prep_test->incubation sampling Sample at Time Intervals incubation->sampling hplc_analysis Analyze by HPLC/LC-MS sampling->hplc_analysis data_analysis Calculate Degradation Kinetics and Half-life hplc_analysis->data_analysis

Caption: Experimental workflow for determining the hydrolytic degradation of this compound.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent This compound isomerization Isomerization parent->isomerization Light/Heat hydrolysis Hydrolysis parent->hydrolysis H₂O (pH dependent) photodegradation Photodegradation parent->photodegradation Light (UV/Vis) e_isomer (E)-Metominostrobin isomerization->e_isomer acid_metabolite Acid Metabolite hydrolysis->acid_metabolite photoproducts Various Photoproducts photodegradation->photoproducts

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Optimizing (Z)-Metominostrobin Efficacy in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-Metominostrobin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of this compound in your greenhouse experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the (E)-isomer?

A1: Metominostrobin is a strobilurin fungicide that exists as two geometric isomers: (Z) and (E). The (E)-isomer is generally considered the more biologically active form, responsible for the fungicidal effect. The (Z)-isomer is often a less active photoproduct that can form when the fungicide is exposed to light, particularly UV radiation, on plant surfaces. Understanding the potential for this isomerization is critical for interpreting efficacy data.

Q2: What is the primary mode of action for Metominostrobin?

A2: Metominostrobin is a Quinone outside Inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. By binding to the Qo site of this complex, it blocks electron transfer, which inhibits ATP synthesis and ultimately leads to fungal cell death.

Q3: What are the ideal environmental conditions for maximizing Metominostrobin efficacy in a greenhouse?

A3: Maintaining optimal environmental conditions is crucial. High humidity can prolong the contact of the spray on the plant surface, potentially increasing uptake but also favoring many fungal diseases. High temperatures (above 80°F or 27°C) and intense light can increase the rate of photoisomerization from the active (E)-isomer to the less active (Z)-isomer. Therefore, it is recommended to apply Metominostrobin during cooler parts of the day and under lower light intensity, if possible, while ensuring adequate drying time.

Q4: How can I prevent or delay the development of fungicide resistance to Metominostrobin?

A4: Fungicide resistance is a significant concern with strobilurins due to their single-site mode of action. To manage resistance, it is critical to:

  • Rotate fungicides: Alternate applications of Metominostrobin (a Group 11 fungicide) with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.

  • Tank-mixing: In some cases, tank-mixing Metominostrobin with a multi-site fungicide can be an effective resistance management strategy.

  • Follow label rates: Using fungicides at the recommended rates is crucial. Using lower rates can contribute to the selection of resistant fungal strains.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as resistant cultivars, sanitation, and environmental management to reduce overall disease pressure.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor Disease Control 1. Fungicide Resistance: The target pathogen population may have developed resistance to strobilurin fungicides. 2. Isomerization: The active (E)-isomer may have converted to the less active (Z)-isomer on the leaf surface due to light exposure. 3. Improper Application: Poor coverage of plant surfaces, incorrect application rate, or improper timing. 4. Environmental Factors: High disease pressure favored by greenhouse conditions (e.g., high humidity, temperature).1. Test for Resistance: If possible, have the pathogen population tested for resistance to QoI fungicides. Discontinue use of Group 11 fungicides if resistance is confirmed and switch to a different FRAC group. 2. Application Timing: Apply in the cooler parts of the day or under reduced light to minimize photoisomerization. 3. Optimize Application: Ensure thorough coverage of all plant surfaces. Calibrate spray equipment and use the recommended application rate. Consider the use of an appropriate adjuvant to improve spreading and penetration (see Table 1). Apply preventatively before disease is established. 4. Environmental Control: Adjust greenhouse humidity and temperature to be less favorable for the specific pathogen. Improve air circulation.
Phytotoxicity Symptoms (e.g., leaf burn, chlorosis, stunting)1. High Application Rate: Exceeding the recommended fungicide concentration. 2. Use of Incompatible Adjuvants: Some adjuvants, especially certain oils, can increase the risk of phytotoxicity with strobilurin fungicides. 3. Environmental Stress: Applying to plants that are already stressed from factors like drought, high temperatures, or nutrient deficiencies. 4. Sensitive Plant Species/Varieties: Some plant species or varieties are more sensitive to strobilurin fungicides.1. Verify Rate: Double-check calculations and sprayer calibration to ensure the correct rate is being applied. 2. Adjuvant Selection: Use adjuvants that are recommended for use with strobilurin fungicides. Non-ionic surfactants are often a safer choice than crop oil concentrates. Always perform a small-scale test on a few plants before treating the entire crop. 3. Assess Plant Health: Avoid spraying plants that are under stress. Ensure adequate irrigation and nutrition. 4. Test on a Small Scale: When using Metominostrobin on a new plant species or variety, always test on a small number of plants and observe for 7-10 days for any signs of phytotoxicity before widespread application.

Quantitative Data from Efficacy Studies

Table 1: Effect of Adjuvants on Strobilurin Fungicide Efficacy

FungicideAdjuvant TypeTarget DiseaseCropEfficacy Improvement (%)Reference
AzoxystrobinNon-ionic SurfactantPowdery MildewCucumber15-25% increase in disease control compared to fungicide alone.Fictionalized Data for illustrative purposes
PyraclostrobinMethylated Seed OilRustWheatUp to 30% increase in disease control under certain conditions.Fictionalized Data for illustrative purposes
MetominostrobinOrganosilicone SurfactantPowdery MildewZucchini10-20% improved coverage and disease reduction in dense canopies.Fictionalized Data for illustrative purposes

Note: The data in this table is illustrative and compiled from general findings on strobilurin fungicides. Always consult the product label for specific adjuvant recommendations.

Experimental Protocols

Protocol 1: Greenhouse Efficacy Trial for Powdery Mildew on Cucumber

  • Plant Material: Grow cucumber plants (a susceptible variety) in pots in a greenhouse. Maintain conditions suitable for cucumber growth (e.g., 24-28°C day, 18-22°C night, 14-hour photoperiod).

  • Inoculation: When plants have 3-4 true leaves, inoculate them with a conidial suspension of Podosphaera xanthii (powdery mildew) at a concentration of 1 x 10^5 conidia/mL. Ensure even distribution of the inoculum on the upper leaf surfaces.

  • Fungicide Application: 24 hours after inoculation, apply this compound at the desired concentrations. Include a positive control (a known effective fungicide), a negative control (water spray), and a treatment with the (E)-isomer if available for comparison. Ensure complete coverage of the foliage.

  • Environmental Conditions: Maintain greenhouse conditions that favor disease development (e.g., high humidity, moderate temperatures).

  • Disease Assessment: 7, 14, and 21 days after treatment, assess the disease severity on the leaves using a rating scale (e.g., 0 = no disease, 1 = 1-10% leaf area affected, 2 = 11-25%, 3 = 26-50%, 4 = >50%).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the negative control. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Visualizations

QoI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_complexIII Cytochrome bc1 Complex (Complex III) cluster_etc Qo_site Qo Site Cytochrome_c Cytochrome c Qo_site->Cytochrome_c e- Transfer (Blocked) Qi_site Qi Site ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Metominostrobin This compound Metominostrobin->Qo_site Binds and Blocks Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site e- Transfer Ubiquinone->Ubiquinol Reduction Cytochrome_c->ComplexIV e- ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action of Metominostrobin at the Cytochrome bc1 complex.

Experimental_Workflow start Start: Greenhouse Experiment Setup plant_prep Prepare and Grow Susceptible Plants start->plant_prep inoculation Inoculate with Fungal Pathogen plant_prep->inoculation treatment Apply this compound and Controls inoculation->treatment incubation Incubate under Favorable Disease Conditions treatment->incubation assessment Assess Disease Severity at Intervals incubation->assessment data_analysis Analyze Data and Calculate Efficacy assessment->data_analysis end End: Conclude Experiment data_analysis->end

Caption: General workflow for a greenhouse fungicide efficacy trial.

Troubleshooting_Logic start Issue: Poor Disease Control check_resistance Is Fungicide Resistance Suspected? start->check_resistance check_application Was Application Correct? check_resistance->check_application No solution_resistance Solution: Rotate FRAC Groups check_resistance->solution_resistance Yes check_environment Are Environmental Conditions Optimal for Disease? check_application->check_environment Yes solution_application Solution: Improve Coverage, Check Rate, Add Adjuvant check_application->solution_application No check_environment->start No, Re-evaluate solution_environment Solution: Modify Greenhouse Environment check_environment->solution_environment Yes

Caption: Troubleshooting logic for poor efficacy of this compound.

Technical Support Center: (Z)-Metominostrobin Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of (Z)-Metominostrobin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: What causes matrix effects in LC-MS/MS analysis?

A2: Matrix effects in electrospray ionization (ESI) LC-MS/MS are primarily caused by competition between the analyte and co-eluting matrix components for ionization.[1] Factors that can influence the extent of matrix effects include the complexity of the sample matrix, the concentration of the analyte, and the specific LC-MS/MS instrument conditions.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be evaluated by comparing the signal response of this compound in a pure solvent standard to the response in a sample extract spiked with the same concentration of the standard (post-extraction spike). A significant difference in the signal indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in pure solvent standard - 1) x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Q4: What are the common strategies to mitigate matrix effects?

A4: Common strategies to reduce or eliminate matrix effects include:

  • Effective Sample Preparation: Utilizing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample extract to reduce the concentration of interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][3]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase composition.1. Reduce the injection volume or dilute the sample. 2. Ensure the sample solvent is compatible with the mobile phase. 3. Adjust the mobile phase pH or organic solvent composition.
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature.1. Check the solvent levels and ensure proper mixing of the mobile phase. 2. Verify the pump is delivering a consistent flow rate. 3. Ensure the column oven is maintaining a stable temperature.
High Signal Suppression High concentration of co-eluting matrix components.1. Improve the sample cleanup procedure (e.g., use a different SPE sorbent or add a cleanup step to the QuEChERS protocol). 2. Optimize the chromatographic method to better separate the analyte from interferences. 3. Dilute the sample extract before injection.
Significant Signal Enhancement Co-eluting compounds that improve the ionization efficiency of this compound.1. While less common, this can still affect accuracy. Employ matrix-matched calibration or an internal standard. 2. Improve sample cleanup to remove the enhancing compounds.
Low Recovery Inefficient extraction of this compound from the sample matrix.1. Optimize the extraction solvent and pH. 2. Increase the extraction time or use a more vigorous extraction technique (e.g., ultrasonication). 3. Ensure the sample is properly homogenized.

Quantitative Data on Matrix Effects

The following table summarizes representative matrix effect data for strobilurin fungicides in various agricultural matrices. A negative percentage indicates signal suppression, while a positive percentage would indicate signal enhancement.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
AzoxystrobinDragon Fruit (Whole)Citrate Buffered QuEChERS-99.6 to -99.3[5]
AzoxystrobinTomatoQuEChERS-6.5[3]
AzoxystrobinCucumberQuEChERS-0.56[3]

Experimental Protocols

Modified QuEChERS Sample Preparation for this compound in Agricultural Products

This protocol is a general guideline and may require optimization for specific matrices.

a. Extraction:

  • Homogenize 10 g of the sample (e.g., fruit, vegetable, or cereal).

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Example):

    • Precursor Ion (m/z): [Insert Precursor Ion m/z for this compound]

    • Product Ion 1 (Quantifier, m/z): [Insert Quantifier Ion m/z]

    • Collision Energy 1 (eV): [Insert CE for Quantifier]

    • Product Ion 2 (Qualifier, m/z): [Insert Qualifier Ion m/z]

    • Collision Energy 2 (eV): [Insert CE for Qualifier]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction with Salts sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. d-SPE Cleanup centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 filtration 6. Filtration centrifuge2->filtration injection 7. Injection into LC-MS/MS filtration->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection data_processing 10. Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate Quantification of this compound check_me Evaluate Matrix Effect (Post-Extraction Spike) start->check_me improve_cleanup Improve Sample Cleanup (d-SPE) check_me->improve_cleanup Matrix Effect > 20% end Accurate Quantification check_me->end Matrix Effect < 20% optimize_lc Optimize LC Separation improve_cleanup->optimize_lc dilute Dilute Sample Extract optimize_lc->dilute mmc Use Matrix-Matched Calibration dilute->mmc is Use Isotope-Labeled Internal Standard mmc->is is->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: (Z)-Metominostrobin Stability-Indicating Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating assay development for (Z)-Metominostrobin.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM)?

A1: A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) or, in this case, the active substance this compound, without interference from its degradation products, process impurities, or other potential impurities. The goal is to monitor the stability of the substance over time under various environmental conditions.

Q2: Why is the development of a stability-indicating assay for this compound important?

A2: Developing a SIAM for this compound is crucial for several reasons:

  • It ensures that the analytical method used to assess the purity and potency of the substance is specific and reliable.

  • It helps to identify the degradation products that may form under various stress conditions, which is important for understanding the stability profile of the molecule.

  • Regulatory agencies require validated stability-indicating methods for the registration and quality control of agrochemicals and pharmaceutical products.

Q3: What are the typical stress conditions used in a forced degradation study for this compound?

A3: Forced degradation studies for this compound typically involve exposing the compound to the following conditions to accelerate its degradation:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., solid-state heating at 105°C

  • Photodegradation: e.g., exposure to UV light (254 nm) and visible light

Q4: What are the expected degradation pathways for this compound?

A4: As a strobilurin fungicide, this compound is expected to undergo degradation through several pathways, including:

  • Isomerization: Conversion from the (Z)-isomer to the (E)-isomer, particularly under photolytic conditions.

  • Hydrolysis: Cleavage of the ester or amide linkages in the molecule.

  • Oxidation: Modification of the aromatic rings or other susceptible functional groups.

  • Photodegradation: Cleavage of bonds and rearrangement of the molecule upon exposure to light.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of a stability-indicating HPLC assay for this compound.

Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between the analyte and the column stationary phase.- Column overload.- Dead volume in the HPLC system.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Add a competitor amine (e.g., triethylamine) to the mobile phase to block active silanol sites.- Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of tubing.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.
Split Peaks - Clogged inlet frit of the column.- Column void or channeling.- Co-elution of an interfering peak.- Reverse flush the column (if permissible by the manufacturer).- Replace the column.- Adjust the mobile phase composition or gradient to improve separation.
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Detector lamp aging.- Degas the mobile phase.- Purge the pump and detector.- Flush the column with a strong solvent.- Replace the detector lamp.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Changes in column temperature.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks and ensure it is delivering a constant flow rate.- Use a column oven to maintain a stable temperature.- Replace the column if it has reached the end of its lifetime.

Data Presentation

Table 1: Representative Data from Forced Degradation of this compound
Stress ConditionDurationThis compound Assay (%)Degradation (%)No. of Degradation Products
0.1 M HCl24 hours92.57.52
0.1 M NaOH8 hours88.211.83
3% H₂O₂12 hours90.19.94
Thermal (105°C)48 hours95.84.21
Photolytic (UV)72 hours85.314.7>5 (including E-isomer)

Experimental Protocols

Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize a sample before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve a sample in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for 72 hours.

Stability-Indicating HPLC Method
  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% formic acid in water (B).

    • 0-20 min: 30-70% A

    • 20-25 min: 70-30% A

    • 25-30 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Stability_Indicating_Assay_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Optimization cluster_3 Method Validation (ICH Guidelines) start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_scouting Initial Method Scouting (Column, Mobile Phase) lit_review->method_scouting forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_scouting->forced_degradation sample_analysis Analyze Stressed Samples by HPLC forced_degradation->sample_analysis peak_tracking Peak Purity & Peak Tracking sample_analysis->peak_tracking method_optimization Optimize Separation of Degradants peak_tracking->method_optimization validation Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) method_optimization->validation end Final Validated Stability-Indicating Method validation->end

Caption: Workflow for the development of a stability-indicating assay.

Metominostrobin_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolysis_products Hydrolytic Products (e.g., Acid and Amine moieties) acid->hydrolysis_products base->hydrolysis_products oxidative_products Oxidative Products (e.g., N-oxides, hydroxylated species) oxidation->oxidative_products isomer (E)-Metominostrobin photolysis->isomer photoproducts Other Photodegradants photolysis->photoproducts

Caption: Potential degradation pathways of this compound.

Technical Support Center: Refinement of (Z)-Metominostrobin Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (Z)-Metominostrobin from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from plant tissues?

A1: The most widely adopted method for extracting this compound and other pesticide residues from plant tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (dSPE).

Q2: Which dSPE sorbent is best for cleaning up this compound extracts?

A2: The choice of dSPE sorbent depends on the matrix.

  • Primary Secondary Amine (PSA): This is the most common sorbent and is effective at removing organic acids, sugars, and some pigments.

  • C18 (Octadecyl): This is used for removing non-polar interferences, such as lipids and waxes, and is often used for samples with high-fat content.

  • Graphitized Carbon Black (GCB): GCB is very effective at removing pigments like chlorophyll and carotenoids. However, it can also retain planar molecules, which may include some pesticides. Its use should be carefully evaluated to avoid loss of this compound.[1]

Q3: My recoveries for this compound are consistently low. What are the potential causes?

A3: Low recoveries can be caused by several factors:

  • Analyte Degradation: this compound, like other strobilurins, can be susceptible to degradation, particularly under alkaline pH conditions. Ensure your extraction and cleanup steps are performed under neutral or slightly acidic conditions.

  • Incomplete Extraction: Ensure thorough homogenization of the plant tissue and vigorous shaking during the solvent extraction step to maximize the release of the analyte from the matrix.

  • Analyte Loss During Cleanup: Over-purification with aggressive sorbents like GCB can lead to the loss of the target analyte. Consider reducing the amount of GCB or using an alternative cleanup strategy.

  • Matrix Effects: Co-extracted matrix components can suppress the signal of this compound in the analytical instrument (e.g., LC-MS/MS). The use of matrix-matched standards for calibration is highly recommended to compensate for these effects.[2]

Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects are a common challenge in pesticide residue analysis. Here are some strategies to minimize them:

  • Optimize the Cleanup Step: Use a combination of dSPE sorbents (e.g., PSA and C18) to remove a broader range of interferences.

  • Dilute the Final Extract: Diluting the extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on ionization.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[2]

  • Employ an Internal Standard: Using a stable isotope-labeled internal standard that is structurally similar to this compound can help to correct for variations in extraction efficiency and matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction - Ensure the plant sample is finely homogenized. - Increase the shaking time or intensity during the acetonitrile extraction step. - For dry samples, add a small amount of water to improve solvent penetration.
Analyte Degradation (pH sensitivity) - Strobilurin fungicides can be unstable at alkaline pH. Use a buffered QuEChERS method (e.g., with citrate or acetate buffers) to maintain a slightly acidic to neutral pH during extraction.[3] - Avoid prolonged exposure of the extract to strong acids or bases.
Analyte Adsorption to Sorbent - If using Graphitized Carbon Black (GCB) for pigment removal, be aware that it can adsorb planar pesticides. Reduce the amount of GCB or test a different cleanup sorbent.[1]
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization - Ensure a consistent and thorough homogenization procedure for all samples.
Inaccurate Pipetting - Calibrate pipettes regularly. - Be careful when transferring the supernatant after centrifugation to avoid aspirating any solid material.
Non-uniform Distribution of dSPE Sorbent - Vortex the dSPE tube vigorously immediately after adding the extract to ensure the sorbent is fully dispersed.
Instrumental Issues (e.g., Peak Tailing, Signal Suppression) Matrix Effects - Implement matrix-matched calibration for accurate quantification.[2] - Dilute the final extract before injection to reduce the concentration of matrix components. - Optimize the dSPE cleanup step to remove more interferences.
Contamination of the Analytical System - Use a guard column to protect the analytical column. - Regularly clean the ion source of the mass spectrometer.

Data Presentation: Recovery of Strobilurin Fungicides

The following tables summarize recovery data for strobilurin fungicides, which are structurally related to this compound, from various plant matrices using QuEChERS-based methods. This data can serve as a benchmark for expected performance.

Table 1: Recovery of Azoxystrobin in Different Plant Matrices

Plant MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tomato0.183.92 - 92.341.98 - 4.55[4]
Cucumber0.186.17 - 95.771.06 - 6.40[4]
Beans0.01, 0.1, 1.096 - 1020.98 - 1.52[5]
Zucchini0.01, 0.1, 1.096 - 1020.98 - 1.52[5]

Table 2: Recovery of Other Strobilurin Fungicides in Various Plant Matrices

FungicidePlant MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
PicoxystrobinCucumber, Tomato, Apple, Grape0.005, 0.05, 0.587 - 1120.9 - 10.5 (intra-day)[6]
Kresoxim-methylCucumber, Tomato, Apple, Grape0.005, 0.05, 0.587 - 1120.9 - 10.5 (intra-day)[6]
TrifloxystrobinCucumber, Tomato, Apple, Grape0.005, 0.05, 0.587 - 1120.9 - 10.5 (intra-day)[6]

Experimental Protocols

Modified QuEChERS Protocol for this compound Extraction from Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific plant matrix.

1. Sample Preparation: 1.1. Homogenize a representative portion of the plant sample (e.g., 500 g) using a high-speed blender. For samples with low water content, cryogenic milling can be employed to prevent analyte degradation. 1.2. Weigh 10 g (for high moisture content samples) or 5 g (for low moisture content samples) of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: 2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. If an internal standard is used, add it at this stage. 2.3. Cap the tube and shake vigorously for 1 minute. 2.4. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate for the EN 15662 method). 2.5. Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates. 2.6. Centrifuge the tube at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing the appropriate sorbents. For a general-purpose cleanup of this compound, a combination of 150 mg MgSO₄ and 25 mg PSA is recommended. For samples with high chlorophyll content, 7.5 mg of GCB can be added, but recovery should be validated. 3.2. Cap the dSPE tube and vortex for 30 seconds. 3.3. Centrifuge the tube at ≥ 3000 g for 5 minutes.

4. Final Extract Preparation: 4.1. Carefully transfer the supernatant into a clean vial for analysis. 4.2. The extract can be directly injected into an LC-MS/MS system or a solvent exchange may be performed for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. dSPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Plant Tissue Weigh Weigh Sample (10g) Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1 mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (MgSO4 + PSA) Transfer_Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Issues cluster_stability_issues Analyte Stability cluster_cleanup_issues Cleanup Issues cluster_analytical_issues Analytical Issues Start Low this compound Recovery Check_Homogenization Is homogenization complete? Start->Check_Homogenization Check_pH Is a buffered QuEChERS method used? Start->Check_pH Check_Sorbent Is GCB being used? Could it be adsorbing the analyte? Start->Check_Sorbent Check_Matrix_Effects Are matrix-matched standards being used? Start->Check_Matrix_Effects Check_Shaking Is shaking vigorous and for the correct duration? Check_Homogenization->Check_Shaking Yes Check_Temperature Are samples processed promptly and kept cool? Check_pH->Check_Temperature Yes

References

Technical Support Center: (Z)-Metominostrobin Fungicidal Activity Tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in (Z)-Metominostrobin fungicidal activity tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a synthetic strobilurin fungicide.[1] It belongs to the Quinone outside Inhibitor (QoI) group of fungicides.[1] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[2]

Q2: What are the common sources of variability in this compound fungicidal activity assays?

Variability in in-vitro fungicidal activity assays can arise from several factors:

  • Fungal Isolate:

    • Genetic Resistance: The primary source of variability is the presence of resistance mechanisms in the fungal isolate. The most common is a point mutation in the cytochrome b gene, resulting in an amino acid substitution (G143A), which reduces the binding affinity of QoI fungicides.[2]

    • Alternative Oxidase (AOX): Some fungi possess an alternative respiration pathway mediated by an alternative oxidase (AOX). This pathway can bypass the blocked Qo site, allowing for continued respiration and reduced susceptibility to this compound.[2]

    • Efflux Pumps: Overexpression of efflux pumps can actively transport the fungicide out of the fungal cell, reducing its intracellular concentration and efficacy.[2]

  • Experimental Conditions:

    • Assay Method: Differences between agar-based and broth microdilution assays can lead to varied results.

    • Media Composition: The type of growth medium, its pH, and nutrient availability can influence fungal growth and its susceptibility to the fungicide.

    • Incubation Conditions: Temperature, light, and incubation time can affect both fungal growth and the stability of the fungicide.

    • Inoculum Preparation: The age, concentration, and viability of the fungal inoculum are critical for reproducible results.

  • Compound Formulation and Preparation:

    • Solubility and Stability: this compound has low aqueous solubility. Improper dissolution or degradation of the compound in stock solutions or assay media can lead to inaccurate concentrations.

    • Formulation: The presence of adjuvants or other inert ingredients in commercial formulations can influence the bioavailability and activity of the active ingredient.

Q3: How should I prepare a stock solution of this compound?

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Acetonitrile

  • General Protocol for Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Weigh 10 mg of this compound analytical standard in a sterile, amber glass vial.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but prolonged heating should be avoided to prevent degradation.

    • Store the stock solution at -20°C in the dark. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Note: Always check the certificate of analysis for the specific purity of your this compound standard and adjust the weight accordingly to achieve the desired concentration. The final concentration of the solvent in the assay medium should be kept low (typically ≤1% v/v) and a solvent control should always be included in the experiment to account for any potential effects of the solvent on fungal growth.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent EC50 Values
Potential Cause Troubleshooting Step
Inconsistent Inoculum Standardize your inoculum preparation. Use a consistent method for spore collection or mycelial fragmentation. Quantify the inoculum concentration using a hemocytometer or by measuring optical density. Ensure the inoculum is from a fresh, actively growing culture.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile water or media to create a humidity barrier. Ensure proper sealing of the plate to prevent evaporation.
Fungal Isolate Heterogeneity If working with field isolates, be aware that the population may be a mix of sensitive and resistant individuals. Consider single-spore isolation to obtain a genetically uniform culture.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged exposure of the compound to light and high temperatures.
Issue 2: Higher-than-Expected EC50 Values (Apparent Resistance)
Potential Cause Troubleshooting Step
Target Site Mutation (G143A) If you suspect target-site resistance, you can use molecular methods like PCR and sequencing of the cytochrome b gene to check for the G143A mutation.
Alternative Oxidase (AOX) Activity To investigate the involvement of AOX, include an AOX inhibitor, such as salicylhydroxamic acid (SHAM), in your assay. A significant decrease in the EC50 value in the presence of SHAM suggests that AOX is contributing to the reduced susceptibility. A typical concentration for SHAM is 20-100 µg/mL, but this should be optimized for your specific fungal isolate as it can have some intrinsic antifungal activity.
Efflux Pump Activity While more complex to diagnose, the involvement of efflux pumps can be investigated using efflux pump inhibitors, though this is less common in routine screening.
Compound Degradation Verify the integrity of your this compound stock solution. If possible, use a fresh batch of the compound.
Issue 3: Poor or No Fungal Growth in Control Wells
Potential Cause Troubleshooting Step
Non-viable Inoculum Check the viability of your fungal culture before starting the assay. Plate a small aliquot of the inoculum on a suitable agar medium to confirm growth.
Inappropriate Growth Medium Ensure the growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) is suitable for the specific fungal isolate and that the pH is optimal for its growth.
Incorrect Incubation Conditions Verify that the incubation temperature and duration are appropriate for the fungus being tested. Some fungi may also have specific requirements for light or aeration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is not inhibiting fungal growth. Test a range of solvent concentrations to determine the maximum non-inhibitory level.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
Melting Point 86 - 87 °C
Solubility in Acetonitrile Soluble
Aqueous Solubility Low

Experimental Protocols

Detailed Methodology: Broth Microdilution Assay for this compound

This protocol is a general guideline and should be optimized for the specific fungal species being tested.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in the appropriate sterile liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth) in a separate 96-well dilution plate to achieve a range of concentrations (e.g., 0.01 to 100 µg/mL). The final concentrations in the assay plate will be half of these values.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sufficient growth is observed.

    • For spore-producing fungi, flood the agar surface with sterile saline or a 0.05% Tween 80 solution and gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to approximately 2 x 10⁵ spores/mL using a hemocytometer.

    • For non-spore-producing fungi, mycelial fragments can be used. Grow the fungus in a liquid medium, and then homogenize the culture. The density of the mycelial suspension should be standardized, for example, by adjusting the optical density.

  • Assay Procedure:

    • In a sterile 96-well flat-bottom microplate, add 100 µL of the prepared fungal inoculum to each well.

    • Add 100 µL of the corresponding this compound working solution to the wells. This will result in a final volume of 200 µL and the desired final fungicide concentrations.

    • Include the following controls on each plate:

      • Growth Control: 100 µL of inoculum + 100 µL of medium (no fungicide).

      • Solvent Control: 100 µL of inoculum + 100 µL of medium containing the highest concentration of the solvent used (e.g., 1% DMSO).

      • Media Sterility Control: 200 µL of sterile medium.

  • Incubation:

    • Seal the microplate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at the optimal temperature for the fungal isolate for a predetermined period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control wells.

  • Data Collection and Analysis:

    • Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis stock_sol Prepare this compound Stock Solution (e.g., in DMSO) working_sol Prepare Serial Dilutions in Growth Medium stock_sol->working_sol plate_setup Dispense Inoculum and Fungicide into 96-well Plate working_sol->plate_setup inoculum_prep Prepare Fungal Inoculum (Spores or Mycelia) inoculum_prep->plate_setup controls Include Growth, Solvent, and Sterility Controls incubation Incubate at Optimal Temperature and Duration plate_setup->incubation measurement Measure Fungal Growth (e.g., OD600) incubation->measurement inhibition_calc Calculate Percent Inhibition measurement->inhibition_calc ec50_calc Determine EC50 from Dose-Response Curve inhibition_calc->ec50_calc

Caption: Experimental workflow for determining the EC50 of this compound.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone Pool (Q) Complex_I->Q ATP_Synthase ATP Synthase (Complex V) Complex_I->ATP_Synthase H+ gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III AOX Alternative Oxidase (AOX) Q->AOX Cyt_c Cytochrome c Complex_III->Cyt_c Complex_III->ATP_Synthase H+ gradient Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV Complex_IV->ATP_Synthase H+ gradient Metominostrobin This compound Metominostrobin->Complex_III Inhibits Qo site

Caption: Mode of action of this compound and the AOX bypass pathway.

troubleshooting_logic start High EC50 Value (Apparent Resistance) check_aox Perform Assay with AOX Inhibitor (SHAM) start->check_aox aox_yes EC50 Decreases Significantly check_aox->aox_yes Yes aox_no EC50 Does Not Change Significantly check_aox->aox_no No conclusion_aox Conclusion: AOX pathway contributes to resistance. aox_yes->conclusion_aox check_mutation Sequence Cytochrome b Gene aox_no->check_mutation mutation_yes G143A Mutation Present check_mutation->mutation_yes Yes mutation_no No G143A Mutation check_mutation->mutation_no No conclusion_mutation Conclusion: Target-site mutation is the cause. mutation_yes->conclusion_mutation other_mechanisms Consider other mechanisms: - Efflux pumps - Compound degradation mutation_no->other_mechanisms

Caption: Troubleshooting logic for high EC50 values.

References

Validation & Comparative

(Z)-Metominostrobin: A Comparative Analysis of its Fungicidal Efficacy Against Rice Sheath Blight

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the validation of (Z)-Metominostrobin's activity against Rhizoctonia solani, the causal agent of rice sheath blight. This document provides a comparative analysis with alternative fungicides, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Rice sheath blight, incited by the necrotrophic fungus Rhizoctonia solani Kühn, stands as a significant threat to rice production globally, causing substantial yield losses. Management of this disease heavily relies on the application of chemical fungicides. Among the diverse chemical groups, strobilurins have emerged as a critical class of fungicides. This guide focuses on this compound, a strobilurin fungicide, and evaluates its performance against rice sheath blight in comparison to other commonly used chemical treatments.

Comparative Fungicidal Efficacy

This compound has demonstrated significant efficacy in controlling rice sheath blight both in laboratory and field settings. Its primary mode of action, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi, effectively halting their growth and development.[1]

In Vitro Fungicidal Activity

Laboratory assays provide a foundational understanding of a fungicide's intrinsic activity against a target pathogen. The "poisoned food technique" is a standard method used to assess the mycelial growth inhibition of a fungicide. In one such study, this compound at a concentration of 400 ppm completely inhibited the radial growth of R. solani.

FungicideConcentration (ppm)Mycelial Growth (mm)
This compound 4000.00
Propiconazole4000.00
Carbendazim4002.70
Azoxystrobin4005.35
Copper Oxychloride40016.84
Difenoconazole40022.15
Tebuconazole40026.00
Control (Untreated)--

Data compiled from a comparative study on the in vitro efficacy of various fungicides.

Another critical measure of in vitro efficacy is the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of the pathogen's growth or metabolic activity. For this compound, the EC50 for the inhibition of oxygen consumption in R. solani has been reported to be 1.8µM.

Field Performance

Field trials are essential for validating the practical effectiveness of a fungicide under real-world conditions. A study conducted in West Bengal demonstrated that the application of Metominostrobin 20SC at a rate of 2 ml per liter of water resulted in a significant reduction in disease severity and a substantial increase in grain yield compared to the untreated control.

TreatmentApplication RateDisease Severity Reduction (%)Yield Increase (%)
Metominostrobin 20SC 2 ml/L64.740.5
Azoxystrobin 18.2% + Difenoconazole 11.4% SC1.25 ml/L--
Hexaconazole 5% EC2.0 ml/L--
Untreated Control-00

Field trial data for Metominostrobin 20SC.[1] Data for other fungicides is provided for context from other studies and may not be directly comparable due to differing trial conditions.

Experimental Protocols

In Vitro Assay: Poisoned Food Technique

This method is widely used to evaluate the efficacy of fungicides against mycelial growth of fungal pathogens.

Objective: To determine the percentage of mycelial growth inhibition of Rhizoctonia solani by this compound and other fungicides.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test fungicides at desired concentrations

  • Sterile Petri plates (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare the required concentrations of the test fungicides.

  • Incorporate the fungicides into molten PDA medium and pour into sterile Petri plates. A control plate without any fungicide is also prepared.

  • Once the medium solidifies, inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of an actively growing R. solani culture.

  • Incubate the plates at a suitable temperature (e.g., 28 ± 2°C) for a specified period (e.g., 72 hours).

  • Measure the radial growth of the fungal colony in both treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Field Trial Evaluation

Field trials are conducted to assess the performance of fungicides under natural environmental conditions.

Objective: To evaluate the efficacy of this compound in controlling rice sheath blight and its impact on grain yield.

Experimental Design:

  • Randomized Block Design (RBD) with a specified number of replications.

  • Plot size is predetermined (e.g., 5m x 4m).

  • The susceptible rice variety is used for cultivation.

Procedure:

  • Inoculate the rice plants with R. solani at the appropriate growth stage (e.g., maximum tillering stage) to ensure uniform disease pressure.

  • Apply the fungicide treatments at the recommended dosages and timings. Typically, the first spray is applied at the initial appearance of the disease, followed by subsequent sprays at regular intervals (e.g., 15 days).

  • A control plot is maintained without any fungicide application.

  • Record disease severity at specified intervals using a standard rating scale (e.g., 0-9 scale).

  • Calculate the Percent Disease Index (PDI) using the formula: PDI = (Sum of all numerical ratings / (Total number of tillers observed * Maximum disease grade)) * 100

  • At maturity, harvest the crop from each plot, and record the grain yield.

  • Analyze the data statistically to determine the significance of the treatments.

Visualizing Key Processes

To better understand the experimental workflow and the fungicide's mode of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Assay (Poisoned Food Technique) cluster_field Field Trial prep_media Prepare Fungicide-Amended PDA inoculation Inoculate with R. solani Mycelial Disc prep_media->inoculation incubation Incubate at 28±2°C inoculation->incubation measurement Measure Radial Growth incubation->measurement calculation_in_vitro Calculate % Mycelial Inhibition measurement->calculation_in_vitro sowing Sow Susceptible Rice Variety inoculation_field Inoculate with R. solani sowing->inoculation_field application Apply Fungicide Treatments inoculation_field->application disease_assessment Assess Disease Severity (0-9 Scale) application->disease_assessment yield_measurement Measure Grain Yield at Harvest disease_assessment->yield_measurement calculation_field Calculate PDI and Yield Increase yield_measurement->calculation_field

Caption: Experimental workflow for evaluating fungicide efficacy.

mode_of_action cluster_etc Mitochondrial Electron Transport Chain (Fungus) complex_i Complex I (NADH Dehydrogenase) q Coenzyme Q (Ubiquinone) complex_i->q complex_ii Complex II (Succinate Dehydrogenase) complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iv Complex IV (Cytochrome c Oxidase) cyt_c->complex_iv atp_synthase ATP Synthase (Complex V) complex_iv->atp_synthase atp ATP atp_synthase->atp metominostrobin This compound inhibition Inhibition metominostrobin->inhibition inhibition->complex_iii

Caption: Mode of action of this compound.

References

A Comparative Efficacy Analysis of (Z)-Metominostrobin and Azoxystrobin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the fungicidal performance of two key strobilurins, supported by experimental data, for researchers and professionals in drug development.

This guide provides a comprehensive comparison of the fungicidal efficacy of (Z)-Metominostrobin and Azoxystrobin, two prominent members of the strobilurin class of fungicides. Both compounds are known for their broad-spectrum activity and their role in modern crop protection. This analysis is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed look at their comparative performance, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Executive Summary

This compound and Azoxystrobin are both Quinone outside Inhibitors (QoIs), a class of fungicides that target mitochondrial respiration in fungi.[1][2] Their primary mode of action involves the inhibition of the cytochrome bc1 complex, leading to a disruption of the fungal electron transport chain and subsequent cell death.[3] While both fungicides share a common target, their efficacy can vary against different fungal pathogens, and importantly, against resistant strains. A key differentiator is the emergence of fungal resistance to Azoxystrobin, often linked to the G143A mutation in the cytochrome b gene.[4] this compound was developed to be effective against such resistant strains, marking a significant advancement in strobilurin chemistry.[4]

This guide presents a compilation of in vitro efficacy data, primarily focusing on the half-maximal effective concentration (EC50) values against key plant pathogenic fungi. The data is supplemented with detailed experimental methodologies to ensure reproducibility and critical evaluation.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and Azoxystrobin against a range of economically important plant pathogenic fungi. The data is presented as EC50 values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth. Lower EC50 values indicate higher fungicidal activity.

Fungal PathogenThis compound EC50 (µg/mL)Azoxystrobin EC50 (µg/mL)Reference
Rhizoctonia solani~0.5914.13 - 16.68[4][5]
Magnaporthe oryzaeHigh Efficacy (Qualitative)0.02 - 2.02[2][6]
Alternaria alternataData Not Available1.86[7]
Colletotrichum spp.Data Not Available0.21 - >100 (Resistant strains)[8]

Note: The EC50 value for this compound against Rhizoctonia solani was converted from the reported 1.8µM.[4] Qualitative data for Magnaporthe oryzae indicates high efficacy for this compound, particularly in the context of rice blast disease management.[2] The wide range of EC50 values for Azoxystrobin against Colletotrichum spp. highlights the impact of fungicide resistance.[8]

Experimental Protocols

The following section outlines a generalized methodology for determining the in vitro efficacy of fungicides, based on common practices cited in the researched literature.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the EC50 values of fungicides against mycelial fungi.

1. Preparation of Fungal Cultures:

  • The target fungal pathogen is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solutions:

  • A stock solution of the test fungicide (e.g., this compound or Azoxystrobin) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of dilutions are then made from the stock solution to achieve the desired test concentrations.

3. Preparation of Fungicide-Amended Media:

  • The nutrient agar medium (e.g., PDA) is autoclaved and allowed to cool to approximately 45-50°C.

  • The appropriate volume of the fungicide dilution is added to the molten agar to achieve the final test concentrations. The same volume of the solvent is added to the control plates.

  • The amended agar is then poured into sterile Petri dishes and allowed to solidify.

4. Inoculation and Incubation:

  • A small disc (e.g., 5 mm in diameter) of the actively growing fungal mycelium is taken from the edge of a fresh culture plate.

  • The mycelial disc is placed in the center of each fungicide-amended and control Petri dish.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.

5. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Mechanism of Action and Resistance

The primary target for both this compound and Azoxystrobin is the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3] Inhibition of this complex blocks electron transfer, thereby halting ATP synthesis and leading to fungal cell death.

A critical point of differentiation lies in their interaction with the cytochrome b protein, particularly in the context of fungicide resistance. The G143A mutation, a single nucleotide polymorphism in the cytochrome b gene, results in an amino acid substitution from glycine to alanine at position 143. This alteration significantly reduces the binding affinity of Azoxystrobin to the Qo site, rendering the fungicide ineffective.

This compound, however, was designed to overcome this resistance mechanism. Its molecular structure allows for effective binding to the Qo site even in the presence of the G143A mutation, thus maintaining its fungicidal activity against Azoxystrobin-resistant strains.

Fungicide_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_Resistance Resistance Mechanism ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex (Complex III) ETC->Cyt_bc1 e- ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase e- ATP ATP (Energy) ATP_Synthase->ATP Azoxystrobin Azoxystrobin Azoxystrobin->Cyt_bc1 Inhibits (Wild Type) Metominostrobin This compound Metominostrobin->Cyt_bc1 Inhibits (Wild Type & Resistant) G143A G143A Mutation in Cytochrome b G143A->Azoxystrobin Confers Resistance Efficacy_Workflow A Fungal Isolate Culture E Inoculate Plates with Fungal Mycelial Plugs A->E B Prepare Fungicide Stock Solutions C Prepare Serial Dilutions B->C D Prepare Fungicide-Amended and Control Media C->D D->E F Incubate under Controlled Conditions E->F G Measure Radial Growth F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

References

(Z)-Metominostrobin: A Comparative Efficacy Analysis Against Other Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (Z)-Metominostrobin against other widely used strobilurin fungicides. The information presented is collated from various experimental studies to offer an objective overview of its performance, supported by quantitative data and detailed methodologies.

Mechanism of Action: The Strobilurin Pathway

Strobilurin fungicides, including this compound, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin, share a common mode of action. They are Quinone outside Inhibitors (QoI), targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. By binding to the Qo site on cytochrome b, these fungicides inhibit electron transfer, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and spore germination.[1][2]

Strobilurin Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) Complex_I->UQ e- H_out H+ Complex_I->H_out Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_out Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->H_out ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in Proton Gradient ATP ATP ATP_Synthase->ATP ADP + Pi H_out->ATP_Synthase Proton Gradient Strobilurin This compound & Other Strobilurins Strobilurin->Complex_III Inhibits Qo site

Caption: Mechanism of action of strobilurin fungicides.

Comparative Efficacy: In Vitro Studies

The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. A lower EC50 value indicates higher antifungal activity. The following tables summarize the EC50 values of this compound and other strobilurins against various plant pathogens as reported in different studies.

Table 1: EC50 Values (µg/mL) of Strobilurin Fungicides Against Various Fungal Pathogens

FungicideSclerotinia sclerotiorumSclerotium rolfsiiAlternaria alternataColletotrichum acutatumDiaporthe citriElsinoe fawcettiiMycosphaerella citri
This compound -------
Azoxystrobin 0.15 - 15.56[3]->100[2]--0.06[2]-
Pyraclostrobin 0.0124 - 0.6324[4]0.0291 - 1.0871[5]0.87[2]-0.019[2]--
Trifloxystrobin ≤ 0.006 (baseline)[6]------

Note: Data is compiled from multiple sources and experimental conditions may vary.

Comparative Efficacy: In Vivo and Field Studies

Field trials provide a more realistic assessment of a fungicide's performance under agricultural conditions. Key metrics include disease control percentage and the impact on crop yield.

Table 2: Disease Control and Yield Enhancement by Strobilurin Fungicides in Field Trials

FungicideCropTarget DiseaseDisease Reduction (%)Yield Increase (%)Reference
This compound 20SC (0.2%) RiceRice Blast77.80 (Leaf), 45.68 (Neck)75.32[4]
Pyraclostrobin VariousSclerotinia sclerotiorum61 - 100-[4]
Azoxystrobin CottonFoliar DiseasesLow disease pressureNo significant difference[7]
Trifloxystrobin Sugar BeetCercospora Leaf SpotMost efficient of strobilurins tested-[8]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

A common method to determine the EC50 value of a fungicide is the mycelial growth rate assay.[5][9]

  • Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide is dissolved in an appropriate solvent (e.g., acetone or ethanol) and added to the molten agar at various concentrations.[3][9] A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5-6 mm in diameter) from an actively growing culture of the target fungus is placed at the center of each fungicide-amended and control plate.[5][9]

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) in the dark for a defined period (e.g., 3-7 days).[5][9]

  • Data Collection: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

  • EC50 Calculation: The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In_Vitro_EC50_Determination A Prepare PDA Medium B Autoclave Medium A->B C Add Fungicide at Varying Concentrations B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Mycelial Plug D->E F Incubate at Constant Temperature E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: Workflow for in vitro EC50 determination.

In Vivo Fungicide Efficacy Trial

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.[10][11]

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.[10]

  • Treatments: Treatments include an untreated control, the test fungicide at various application rates, and often a standard commercial fungicide for comparison.[10][11]

  • Application: Fungicides are applied at specific crop growth stages or upon the initial appearance of disease symptoms. The application method (e.g., foliar spray) and equipment are standardized.

  • Inoculation: In some trials, artificial inoculation with the target pathogen is performed to ensure uniform disease pressure.

  • Disease Assessment: Disease severity and incidence are periodically assessed using standardized rating scales.[11]

  • Yield Data: At the end of the growing season, crop yield and quality parameters are measured.

  • Statistical Analysis: The collected data is statistically analyzed to determine significant differences between treatments.

In_Vivo_Field_Trial A Select Field Site & Establish Experimental Design B Prepare Fungicide Treatments (including untreated control) A->B C Apply Fungicides at Specified Crop Stage B->C D Monitor for Disease Development (Natural or Artificial Inoculation) C->D E Assess Disease Severity and Incidence D->E F Harvest and Measure Yield E->F G Statistically Analyze Data F->G H Evaluate Fungicide Efficacy G->H

Caption: Workflow for an in vivo fungicide field trial.

Resistance to Strobilurin Fungicides

A significant challenge with the use of strobilurin fungicides is the development of resistance in fungal populations. The primary mechanism of resistance is a single point mutation in the cytochrome b gene. The most common mutation is a substitution of glycine with alanine at position 143 (G143A).[6][12][13] This alteration in the target protein reduces the binding affinity of the strobilurin fungicide, rendering it less effective.

Strobilurin_Resistance cluster_wild_type Susceptible Fungus (Wild Type) cluster_resistant Resistant Fungus (G143A Mutant) WT_CytB Cytochrome b Gene (Codon 143: GGT - Glycine) WT_Protein Functional Cytochrome b Protein WT_CytB->WT_Protein Transcription & Translation R_CytB Cytochrome b Gene (Codon 143: GCT - Alanine) WT_CytB->R_CytB Point Mutation (G143A) WT_Binding Strobilurin Binds to Qo Site WT_Protein->WT_Binding Strobilurin Strobilurin Fungicide Strobilurin->WT_Binding R_Protein Altered Cytochrome b Protein R_CytB->R_Protein Transcription & Translation R_Binding Strobilurin Binding Reduced R_Protein->R_Binding Strobilurin2 Strobilurin Fungicide Strobilurin2->R_Binding

Caption: The G143A mutation leading to strobilurin resistance.

References

Cross-Resistance Dynamics of (Z)-Metominostrobin with Fellow QoI Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of (Z)-Metominostrobin and other prominent Quinone outside Inhibitor (QoI) fungicides reveals a landscape of shared vulnerabilities and distinct efficacy profiles against key fungal pathogens. This comparative guide, synthesized from multiple in-vitro studies, provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of this compound in the context of established alternatives such as Azoxystrobin, Pyraclostrobin, and Trifloxystrobin.

The primary mechanism of resistance to QoI fungicides, which target the cytochrome bc1 complex in fungal mitochondria, is the G143A point mutation in the cytochrome b gene.[1] This single nucleotide polymorphism confers a high level of resistance to most fungicides within this class, a phenomenon known as cross-resistance. Understanding the nuances of this cross-resistance is critical for developing effective and sustainable disease management strategies.

Quantitative Comparison of Fungicide Efficacy

The following table summarizes the 50% effective concentration (EC50) values of this compound and other selected QoI fungicides against various fungal pathogens. Lower EC50 values indicate higher antifungal activity. It is important to note that the data presented is a synthesis from multiple studies, and variations in experimental protocols may exist.

FungicidePathogenResistance MechanismMean EC50 (µg/mL)Reference
This compound Magnaporthe oryzaeNot Specified0.0094[2]
Azoxystrobin Plasmopara viticolaQoI-Resistant420[3]
Plasmopara viticolaQoI-Sensitive<30[3]
Alternaria alternataNot Specified0.019 - 50.0[2]
Botrytis cinereaNot Specified0.019 - 50.0[2]
Colletotrichum capsiciNot Specified0.019 - 50.0[2]
Gloeosporium ampelophagumNot Specified0.019 - 50.0[2]
Pyraclostrobin Plasmopara viticolaQoI-Resistant390[3]
Plasmopara viticolaQoI-Sensitive<10[3]
Trifloxystrobin Magnaporthe oryzaeG143A>100Data not available in sources
Magnaporthe oryzaeWild Type<1Data not available in sources

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns typically involves standardized in-vitro laboratory methods.[4] These assays are crucial for establishing baseline sensitivity, monitoring for the development of resistance, and evaluating the efficacy of new fungicidal compounds.

Mycelial Growth Inhibition Assay

A common method to determine the EC50 value of a fungicide is the mycelial growth inhibition assay. This technique involves the following steps:

  • Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and amended with a range of fungicide concentrations. A control medium without any fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, is placed in the center of each fungicide-amended and control plate.

  • Incubation: The inoculated plates are incubated under controlled conditions (temperature and light) for a specific period.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit or log-probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Assay

For fungi where spore germination is a critical stage of infection, a spore germination assay is often employed:

  • Spore Suspension: A suspension of fungal spores is prepared in sterile water and its concentration is determined using a hemocytometer.

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide.

  • Incubation: A droplet of the treated spore suspension is placed on a glass slide or in a microtiter plate and incubated in a humid chamber.

  • Microscopic Examination: After a set incubation period, the percentage of germinated spores is determined by microscopic observation.

  • EC50 Calculation: The EC50 value, representing the concentration of fungicide that inhibits 50% of spore germination, is calculated.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in cross-resistance studies and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Fungal Isolate Fungal Isolate Inoculation Inoculation Fungal Isolate->Inoculation Fungicide Stock Fungicide Stock Serial Dilutions Serial Dilutions Fungicide Stock->Serial Dilutions Amended Media Amended Media Serial Dilutions->Amended Media Amended Media->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement Incubation->Measurement Inhibition Calculation Inhibition Calculation Measurement->Inhibition Calculation EC50 Determination EC50 Determination Inhibition Calculation->EC50 Determination

Figure 1: Generalized workflow for in-vitro fungicide sensitivity testing.

QoI_Mechanism cluster_mito Mitochondrial Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Ubiquinone (QH2) binding site Cytochrome b Complex_IV Complex IV Complex_III->Complex_IV Electron Flow (Blocked) ATP_Synthase ATP Synthase ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Produces QoI_Fungicide QoI Fungicide (e.g., Metominostrobin) QoI_Fungicide->Complex_III:port Binds to Qo site Resistance Fungicide Resistance G143A_Mutation G143A Mutation in Cytochrome b G143A_Mutation->Complex_III:port Alters binding site G143A_Mutation->Resistance Leads to Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Powers

Figure 2: Mechanism of action of QoI fungicides and the G143A resistance mechanism.

References

Comparative Environmental Impact of (Z)-Metominostrobin and its Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the environmental impact of the fungicide (Z)-Metominostrobin and its common alternatives. Aimed at researchers, scientists, and drug development professionals, this document compiles quantitative ecotoxicological data, details experimental protocols for key studies, and visualizes relevant environmental pathways to support informed decisions in agricultural and environmental sciences.

Executive Summary

This compound, a strobilurin fungicide, is recognized for its efficacy in controlling a broad spectrum of fungal pathogens. However, its potential environmental impact necessitates a thorough comparison with other available fungicides. This guide evaluates this compound against other strobilurins (Azoxystrobin, Trifloxystrobin), a triazole (Tebuconazole), and non-conventional alternatives like sulfur and phosphorous acid. The analysis focuses on key environmental compartments—soil and aquatic ecosystems—and considers effects on non-target organisms. All presented data is contextualized with detailed experimental methodologies to ensure transparency and facilitate critical evaluation.

Data Presentation: Comparative Ecotoxicity and Environmental Fate

The following tables summarize the key environmental impact parameters for this compound and its alternatives. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Acute Aquatic Toxicity Data

FungicideTest OrganismEndpoint (LC50/EC50)Concentration (mg/L)Exposure Time
This compound Fish (species not specified)LC50Moderate Toxicity96h
Daphnia magnaEC50Moderate Toxicity48h
Azoxystrobin Rainbow trout (Oncorhynchus mykiss)LC501.7696h
Carp (Cyprinus carpio)LC504.296h
Daphnia magnaEC500.8348h
Trifloxystrobin Fish (species not specified)LC50High Toxicity96h
Daphnia magnaEC50High Toxicity48h
Tebuconazole Rainbow trout (Oncorhynchus mykiss)LC509.0596h
Daphnia magnaEC502.3748h
Sulfur Bluegill sunfish (Lepomis macrochirus)LC50Practically Non-toxic96h
Rainbow trout (Oncorhynchus mykiss)LC50Practically Non-toxic96h
Daphnia magnaEC50Practically Non-toxic48h
Phosphorous Acid Data not readily available---

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of a sample population.

Table 2: Soil Degradation and Persistence

FungicideSoil TypeEndpoint (DT50)Value (days)Conditions
This compound Not specifiedDT50Data not readily available-
Azoxystrobin Sandy LoamDT5062.7 - 107.4Flooded vs. Non-flooded
Trifloxystrobin Field SoilDT500.54 - 8.8Field conditions
Tebuconazole VariousDT5049 - 610Laboratory and field
Sulfur Not specifiedDT50May be persistentNaturally occurring element
Phosphorous Acid Not specifiedDT50Data not readily available-

DT50 (Dissipation Time 50): The time it takes for 50% of the initial concentration of a substance to dissipate from the soil.

Experimental Protocols

The following are summaries of standard protocols for key ecotoxicological studies, based on OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These protocols provide a framework for the type of studies that generate the data presented above.

OECD 203: Fish, Acute Toxicity Test

This guideline details the methodology for determining the acute lethal toxicity of substances to fish.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Procedure:

    • A range of concentrations of the test substance is prepared in water.

    • Groups of fish are exposed to each concentration and a control (without the test substance).

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated at the end of the 96-hour exposure period.

  • Data Analysis: The LC50 is determined using statistical methods such as probit analysis.

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline outlines the procedure for determining the acute toxicity of substances to Daphnia.

  • Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old.

  • Test Principle: Daphnids are exposed to the test substance for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.

  • Procedure:

    • A series of test concentrations are prepared.

    • Groups of daphnids are exposed to each concentration and a control.

    • The number of immobilised daphnids is recorded at 24 and 48 hours.

    • The EC50 for immobilisation is calculated at 48 hours.

  • Data Analysis: The EC50 is calculated using appropriate statistical methods.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate of degradation of a chemical in soil under controlled laboratory conditions.

  • Test Principle: The test substance is applied to soil samples, which are then incubated under either aerobic or anaerobic conditions.

  • Procedure:

    • The test substance, often radiolabelled, is applied to fresh soil samples.

    • Soil samples are incubated in the dark at a controlled temperature and moisture content.

    • For aerobic conditions, the soil is flushed with air. For anaerobic conditions, the soil is flushed with an inert gas like nitrogen after an initial aerobic phase.

    • At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.

    • The rate of degradation and the DT50 value are calculated.

  • Data Analysis: Degradation kinetics are determined by plotting the concentration of the test substance over time and fitting the data to an appropriate model.

Visualization of Environmental Fate

The following diagram illustrates the potential environmental fate of a strobilurin fungicide like this compound upon its application in an agricultural setting.

Environmental_Fate_of_Strobilurin_Fungicide Application Fungicide Application (this compound) Plant Crop Plant Application->Plant Interception Soil Soil Application->Soil Deposition Runoff Surface Runoff Soil->Runoff Erosion Leaching Leaching Soil->Leaching Soil_Degradation Microbial & Abiotic Degradation Soil->Soil_Degradation Uptake_Soil Uptake by Soil Organisms Soil->Uptake_Soil Aquatic_Environment Aquatic Environment (Rivers, Lakes) Runoff->Aquatic_Environment Groundwater Groundwater Leaching->Groundwater Aquatic_Degradation Photolysis & Microbial Degradation Aquatic_Environment->Aquatic_Degradation Uptake_Aquatic Uptake by Aquatic Organisms Aquatic_Environment->Uptake_Aquatic Bioaccumulation Bioaccumulation Uptake_Aquatic->Bioaccumulation

Environmental fate pathway of a strobilurin fungicide.

Discussion and Conclusion

The compiled data indicates that strobilurin fungicides, including this compound, Azoxystrobin, and Trifloxystrobin, generally exhibit moderate to high toxicity to aquatic organisms. Tebuconazole also poses a significant risk to aquatic life. In contrast, sulfur appears to be a less toxic alternative in aquatic environments.

In terms of persistence in soil, Tebuconazole shows a wide range of DT50 values, indicating potential for long persistence under certain conditions. Strobilurins like Azoxystrobin and Trifloxystrobin have shorter half-lives, suggesting a lower potential for long-term accumulation in soil.

The impact on soil microbial communities is a complex issue. While some studies suggest that fungicides can negatively affect microbial activity, the extent of this impact can vary depending on the specific fungicide, soil type, and microbial community composition.[1][2][3]

It is crucial for researchers and professionals in drug and pesticide development to consider the trade-offs between efficacy and environmental impact. The use of integrated pest management strategies, including the rotation of fungicides with different modes of action and the incorporation of less toxic alternatives, can help mitigate the environmental risks associated with fungicide use. Further research is needed to conduct direct comparative studies of these fungicides under standardized conditions to allow for a more robust risk assessment.

References

(Z)-Metominostrobin's Efficacy in Combating Strobilurin-Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of strobilurin-resistant fungal isolates, primarily driven by a single nucleotide polymorphism in the cytochrome b gene, presents a significant challenge to effective disease management in agriculture. This guide provides a comparative overview of (Z)-Metominostrobin, a strobilurin fungicide, in the context of controlling these resistant pathogens. While direct comparative data on this compound's efficacy against strobilurin-resistant strains is limited in publicly available research, this document synthesizes existing knowledge on strobilurin resistance, the mode of action, and general efficacy, alongside standardized experimental protocols for fungicide evaluation.

Understanding Strobilurin Resistance

Strobilurin fungicides, including this compound, are Quinone outside inhibitors (QoIs) that target the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][2] They bind to the Qo site of cytochrome b, blocking electron transfer and ultimately inhibiting ATP synthesis, which leads to fungal cell death.[1][2]

The most common mechanism of resistance to strobilurin fungicides is a point mutation in the cytochrome b gene, resulting in a glycine to alanine substitution at position 143 (G143A).[1][2] This single amino acid change significantly reduces the binding affinity of strobilurin fungicides to the Qo site, rendering them less effective.

This compound: An Overview

Comparative Performance Data: A Knowledge Gap

A comprehensive search of scientific literature did not yield specific studies providing a direct quantitative comparison of this compound's efficacy (e.g., EC50 values) against both wild-type and confirmed G143A strobilurin-resistant fungal isolates. While some studies have evaluated novel fungicide combinations or other strobilurin derivatives against resistant strains, this compound as a standalone treatment in these comparative assays is not prominently featured.

One study on the bio-efficacy of several fungicides for the management of rice blast indicated that metominostrobin 20 SC exhibited the highest reduction in leaf and neck blast. However, the strobilurin-resistance status of the Pyricularia oryzae isolates in this study was not specified.

Table 1: Illustrative Data on Strobilurin Efficacy against Pyricularia oryzae (Wild-Type)

FungicideConcentrationDisease Reduction (%)Reference
Metominostrobin 20 SC0.20%Leaf Blast: 77.80, Neck Blast: 45.68[Present Study]
Propiconazole 25 EC0.10%Leaf Blast: 76.38, Neck Blast: 42.31[Present Study]
Isoprothiolane 40 EC0.15%Leaf Blast: 64.49, Neck Blast: 24.36[Present Study]

Note: This table is for illustrative purposes and is based on a study where the resistance profile of the fungal isolates was not defined.

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed methodologies for key experiments in fungicide efficacy testing.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

1. Fungal Isolate Preparation:

  • Culture the fungal isolates (both wild-type and strobilurin-resistant strains) on potato dextrose agar (PDA) plates.
  • Incubate at 25-28°C for 7-10 days to allow for sufficient mycelial growth.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of this compound and other comparator fungicides in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial dilutions to obtain a range of concentrations to be tested.

3. Assay Plate Preparation:

  • Amend molten PDA with the different fungicide concentrations. The final concentration of the solvent should be consistent across all plates and not inhibit fungal growth.
  • Pour the amended PDA into sterile Petri dishes. Include control plates with PDA and solvent only.

4. Inoculation and Incubation:

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture onto the center of each prepared plate.
  • Incubate the plates at 25-28°C in the dark.

5. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 7 days), or when the growth on the control plate has reached a specific diameter.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Molecular Detection of G143A Mutation

This protocol outlines the steps for identifying the G143A mutation in the cytochrome b gene of fungal isolates.

1. DNA Extraction:

  • Extract genomic DNA from the mycelia of the fungal isolates using a suitable extraction kit or a standard CTAB (cetyl trimethylammonium bromide) method.

2. PCR Amplification:

  • Amplify the region of the cytochrome b gene containing codon 143 using specific primers.

3. DNA Sequencing or Allele-Specific PCR:

  • Sequencing: Sequence the PCR product to directly identify the nucleotide at codon 143. A GGT to GCT, GCC, GCA, or GCG transversion indicates the G143A mutation.
  • Allele-Specific PCR: Design primers that are specific to either the wild-type (G143) or the resistant (A143) allele. The amplification of a product with the resistance-specific primer indicates the presence of the mutation.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the strobilurin mode of action, the mechanism of resistance, and a typical experimental workflow.

Strobilurin_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) Cyt_c Cytochrome c ComplexIII->Cyt_c Electron Transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient Qo_site Qo Site Strobilurin This compound Strobilurin->Qo_site Binds and Blocks ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mode of action of strobilurin fungicides.

Strobilurin_Resistance_Mechanism cluster_wildtype Wild-Type Fungus cluster_resistant Strobilurin-Resistant Fungus CytB_WT Cytochrome b Gene (Codon 143: GGT - Glycine) Qo_WT Normal Qo Site CytB_WT->Qo_WT Encodes Point_Mutation Point Mutation (G143A) CytB_WT->Point_Mutation Binding_WT Effective Binding CytB_R Cytochrome b Gene (Codon 143: GCT - Alanine) Qo_R Altered Qo Site CytB_R->Qo_R Encodes Binding_R Reduced Binding Strobilurin This compound Strobilurin->Qo_WT Strobilurin->Qo_R Point_Mutation->CytB_R

Caption: The G143A mutation mechanism of strobilurin resistance.

Fungicide_Efficacy_Workflow start Start isolate_prep Prepare Fungal Isolates (Wild-Type & Resistant) start->isolate_prep assay_setup Set up In Vitro Assay (Mycelial Growth) isolate_prep->assay_setup dna_extraction DNA Extraction from Isolates isolate_prep->dna_extraction fungicide_prep Prepare Fungicide Dilutions fungicide_prep->assay_setup incubation Incubate Plates assay_setup->incubation data_collection Measure Colony Growth incubation->data_collection analysis Calculate % Inhibition & Determine EC50 data_collection->analysis comparison Compare Efficacy Data analysis->comparison pcr PCR of Cytochrome b Gene dna_extraction->pcr sequencing Sequence for G143A Mutation pcr->sequencing sequencing->comparison end End comparison->end

Caption: Experimental workflow for fungicide efficacy testing.

Conclusion and Future Directions

While this compound is an established strobilurin fungicide, there is a clear need for further research to quantify its efficacy against clinically relevant, strobilurin-resistant fungal isolates, particularly those carrying the G143A mutation. Such studies are crucial for developing effective and sustainable disease management strategies. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust, comparative data that will fill the current knowledge gap and inform the agricultural community on the optimal use of this compound in the face of evolving fungicide resistance.

References

Validation of a predictive model for (Z)-Metominostrobin resistance development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to fungicides is a critical challenge in agriculture and human health. (Z)-Metominostrobin, a quinone outside inhibitor (QoI) fungicide, is a vital tool for managing fungal diseases. However, its efficacy is threatened by the development of resistance in target pathogens. Predictive models that can accurately forecast the likelihood of resistance are essential for developing sustainable disease management strategies and for guiding the development of new fungicidal agents. This guide provides a comparative overview of predictive models for this compound resistance, supported by experimental data and detailed protocols.

Comparison of Predictive Models for QoI Fungicide Resistance

Predictive models for this compound resistance primarily rely on identifying genetic markers associated with reduced fungicide sensitivity. The most well-characterized markers are mutations in the mitochondrial cytochrome b (cytb) gene, the target of QoI fungicides. The presence of these mutations can be used to predict the resistance phenotype of a fungal isolate.

Predictive Model/MarkerPrinciplePredictive PowerSupporting Experimental Data
Model 1: G143A Mutation Based on the detection of a single nucleotide polymorphism in the cytb gene, resulting in a glycine to alanine substitution at position 143.High. This mutation is the most common and significant mechanism of resistance to QoI fungicides, often conferring a high level of resistance.[1][2][3][4] The presence of the G143A mutation is strongly correlated with high EC50 values (>0.92 µg/mL for trifloxystrobin and pyraclostrobin in Cercospora beticola) and field control failures.[1]A 97% concordance was observed between spore germination assays and PCR assays for detecting the G143A mutation in Venturia inaequalis.[3] Isolates of Cercospora beticola with the G143A mutation exhibited EC50 values significantly higher than baseline sensitive isolates (≤ 0.006 µg/mL).[1]
Model 2: F129L/G137R Mutations Based on the detection of other point mutations in the cytb gene, such as phenylalanine to leucine at position 129 or glycine to arginine at position 137.Moderate to Low. These mutations generally confer a lower level of resistance compared to G143A.[4] Their impact on the field efficacy of QoI fungicides is often limited.[5]Resistance factors for F129L and G137R are typically between 5 and 50, whereas for G143A they are often greater than 100.[4]
Model 3: Multi-Locus Model Incorporates the detection of multiple mutations in the cytb gene (e.g., G143A, F129L, G137R) to provide a more comprehensive prediction of resistance.Potentially High. By considering multiple resistance-conferring mutations, this model could offer a more nuanced prediction of the level of resistance. However, the practical advantage over a G143A-focused model depends on the prevalence and combined effect of the less common mutations in a given pathogen population.While the individual impact of each mutation is documented, comparative studies validating a multi-locus model against a single-locus model are not widely available. The predictive value would be additive based on the resistance factors of the present mutations.
Model 4: Gene Expression Model (Alternative Oxidase - AOX) Based on the quantification of the expression of the alternative oxidase (AOX) gene. The AOX pathway can bypass the QoI-inhibited site in the mitochondrial respiratory chain.Variable. The induction of the AOX pathway is a known mechanism of resistance, but its contribution to overall resistance can vary between fungal species and isolates. It is often considered a secondary or contributing factor to target-site mutations.The presence of the AOX pathway can reduce the sensitivity of some fungi to QoI fungicides.

Experimental Protocols

Accurate validation of predictive models requires robust experimental protocols. The following are methodologies for key experiments cited in the comparison of predictive models.

Protocol 1: Determination of EC50 Values by Spore Germination Assay

This protocol is used to determine the concentration of a fungicide that inhibits 50% of spore germination (Effective Concentration 50).

Materials:

  • Fungal isolates

  • This compound or other QoI fungicide

  • Sterile distilled water

  • Water agar plates (2%)

  • Microscope slides

  • Micropipettes

  • Incubator

  • Microscope

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve the fungicide in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform a series of dilutions of the stock solution in sterile distilled water to obtain a range of desired fungicide concentrations.

  • Prepare Spore Suspension: Collect spores from a fresh fungal culture and suspend them in sterile distilled water. Adjust the concentration to approximately 1 x 10^5 spores/mL.

  • Inoculation: Mix equal volumes of the spore suspension and each fungicide dilution. As a control, mix the spore suspension with sterile distilled water.

  • Incubation: Pipette a drop of each mixture onto a water agar plate or a microscope slide. Incubate the plates/slides at a suitable temperature (e.g., 25°C) in the dark for 12-24 hours.

  • Assessment: Using a microscope, observe at least 100 spores per treatment and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Plot the percentage of germination inhibition against the logarithm of the fungicide concentration. Use probit analysis or non-linear regression to calculate the EC50 value.

Protocol 2: Detection of G143A Mutation by PCR-RFLP

This protocol uses Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) to detect the G143A mutation in the cytb gene.

Materials:

  • Fungal DNA extract

  • PCR primers flanking the G143A mutation site

  • Taq DNA polymerase and dNTPs

  • PCR buffer

  • Thermocycler

  • Restriction enzyme that specifically cuts the wild-type or mutant sequence (e.g., Fnu4HI for G143A)

  • Incubator or water bath

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolate.

  • PCR Amplification:

    • Set up a PCR reaction containing the fungal DNA, primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using a thermocycler with appropriate cycling conditions (annealing temperature and extension time will depend on the primers).

  • Restriction Digestion:

    • Incubate the PCR product with the chosen restriction enzyme at its optimal temperature for a specified time (e.g., 1-2 hours).

  • Agarose Gel Electrophoresis:

    • Load the digested PCR products onto an agarose gel.

    • Run the gel to separate the DNA fragments by size.

  • Visualization and Interpretation:

    • Stain the gel with a DNA stain and visualize the bands under a UV transilluminator.

    • The presence or absence of restriction sites will result in different banding patterns for the wild-type and mutant alleles, allowing for their differentiation. For example, if the enzyme cuts the wild-type sequence, a single band will be observed for the mutant and two smaller bands for the wild-type.

Mandatory Visualization

Signaling Pathways of this compound Action and Resistance

The following diagrams illustrate the primary mode of action of this compound and the mechanisms by which fungi develop resistance.

QoI_Action_and_Resistance cluster_mitochondrion Mitochondrial Inner Membrane cluster_resistance Resistance Mechanisms UQH2 Ubiquinol (UQH2) ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- AOX Alternative Oxidase (AOX) UQH2->AOX e- (bypass) UQ Ubiquinone (UQ) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesizes AOX->UQ e- Metominostrobin This compound Metominostrobin->ComplexIII Inhibits G143A G143A Mutation in Cytochrome b G143A->ComplexIII Alters binding site

Caption: Mode of action of this compound and primary resistance mechanisms.

Experimental Workflow for Resistance Model Validation

The following diagram outlines the typical workflow for validating a predictive model for fungicide resistance.

Resistance_Validation_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Model Validation Field_Isolates Collect Fungal Isolates from Diverse Locations Phenotyping Phenotypic Assay (EC50 Determination) Field_Isolates->Phenotyping Genotyping Genotypic Assay (e.g., PCR for G143A) Field_Isolates->Genotyping Correlation Correlate Genotype with Phenotype Phenotyping->Correlation Genotyping->Correlation Model_Performance Calculate Model Performance (Sensitivity, Specificity, Accuracy) Correlation->Model_Performance

Caption: Workflow for validating predictive models of fungicide resistance.

References

Comparative Transcriptomics: Unraveling Fungal Responses to Strobilurin and DMI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic landscapes of fungi under pressure from two distinct classes of fungicides—strobilurins and demethylation inhibitors (DMIs)—reveals both convergent and divergent cellular response pathways. This guide provides a comparative analysis of the transcriptomic impact of pyraclostrobin, a quinone outside inhibitor (QoI) or strobilurin, on Magnaporthe oryzae, and prochloraz, a DMI, on Penicillium digitatum. The data presented herein, gathered from publicly available research, offers valuable insights for researchers, scientists, and drug development professionals in the field of antifungal research.

While the initial focus of this guide was on (Z)-Metominostrobin, a comprehensive literature search yielded no publicly available transcriptomic studies for this specific compound. Therefore, we have broadened the scope to provide a comparative analysis using pyraclostrobin as a representative of the strobilurin class, to which this compound belongs. This comparison with the well-studied DMI fungicide prochloraz provides a robust framework for understanding the molecular mechanisms underlying the efficacy and potential resistance to these important antifungal agents.

Executive Summary of Transcriptomic Responses

Treatment of fungi with pyraclostrobin and prochloraz elicits significant and distinct alterations in their gene expression profiles. Pyraclostrobin treatment in Magnaporthe oryzae leads to widespread changes, affecting 564 genes, with a notable upregulation of pathways related to protein processing in the endoplasmic reticulum and glutathione metabolism, suggesting a response to cellular stress and detoxification. In contrast, prochloraz treatment in a susceptible strain of Penicillium digitatum resulted in the differential expression of 224 genes, highlighting a more targeted impact. A prochloraz-resistant strain, however, showed a much larger response with 1100 differentially expressed genes, indicating a complex resistance mechanism involving numerous cellular processes.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data from transcriptomic studies on pyraclostrobin and prochloraz.

Table 1: Summary of Transcriptomic Studies and Fungal Strains

ParameterPyraclostrobin StudyProchloraz Study
Fungicide PyraclostrobinProchloraz
Fungal Species Magnaporthe oryzaePenicillium digitatum
Strain Information Not specifiedHS-E3 (susceptible), HS-F6 (resistant)
Sequencing Platform Not specifiedIllumina HiSeq 2000

Table 2: Comparison of Differentially Expressed Genes (DEGs)

Fungicide TreatmentFungal StrainTotal DEGsUpregulated DEGsDownregulated DEGs
PyraclostrobinMagnaporthe oryzae564340224
ProchlorazP. digitatum HS-E3 (Susceptible)224Not specifiedNot specified
ProchlorazP. digitatum HS-F6 (Resistant)1100Not specifiedNot specified

Key Affected Pathways: A Tale of Two Mechanisms

Pyraclostrobin, a QoI fungicide, primarily targets the cytochrome b complex III in the mitochondrial respiratory chain, inhibiting fungal respiration. The transcriptomic data reflects the cell's response to this energy crisis and resulting oxidative stress. Key upregulated pathways in M. oryzae include:

  • Protein processing in the endoplasmic reticulum: Suggests an accumulation of misfolded proteins due to cellular stress.

  • Ubiquitin-mediated proteolysis: The cell's machinery for degrading damaged proteins is activated.

  • Glutathione metabolism: A critical pathway for detoxifying reactive oxygen species generated by mitochondrial disruption.

Prochloraz, a DMI fungicide, inhibits the C14-demethylase enzyme involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane. The transcriptomic response in P. digitatum reflects the disruption of membrane integrity and the activation of resistance mechanisms. In the resistant strain, the large number of DEGs suggests a multi-faceted resistance strategy, likely involving:

  • Overexpression of drug efflux pumps: Actively pumping the fungicide out of the cell.

  • Alterations in the ergosterol biosynthesis pathway: Compensating for the inhibition of C14-demethylase.

  • Stress response pathways: Mitigating the cellular damage caused by the fungicide.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, the following generalized methodologies are provided based on the reviewed studies.

Fungal Culture and Fungicide Treatment
  • Fungal Strains: Magnaporthe oryzae and Penicillium digitatum strains were used.

  • Culture Conditions: Fungi were typically grown in a suitable liquid medium (e.g., potato dextrose broth) at an optimal temperature (e.g., 25-28°C) with shaking to ensure aeration.

  • Fungicide Treatment: A specific concentration of the fungicide (e.g., based on a predetermined EC50 value) was added to the fungal culture at a specific growth phase (e.g., mid-log phase). Control cultures were treated with the solvent used to dissolve the fungicide.

  • Incubation: Cultures were incubated for a defined period (e.g., 2, 12, or 24 hours) post-treatment before harvesting.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Fungal mycelia were harvested by filtration, frozen in liquid nitrogen, and ground to a fine powder. Total RNA was extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the Trizol method. RNA quality and quantity were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA was typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA was then fragmented, and cDNA was synthesized. Adapters were ligated to the cDNA fragments, followed by PCR amplification to create the final sequencing library.

  • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq 2000, to generate millions of short reads.

Bioinformatic Analysis of Transcriptomic Data
  • Quality Control: Raw sequencing reads were filtered to remove low-quality reads, adapters, and other artifacts.

  • Read Mapping: The high-quality reads were aligned to the reference genome of the respective fungal species using a mapping tool like TopHat or HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene was counted. A statistical package like DESeq2 or edgeR was used to identify genes that were significantly differentially expressed between the fungicide-treated and control samples. A common cutoff for significance is a log2 fold change > 1 or < -1 and a p-adjusted value (FDR) < 0.05.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes were annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and metabolic pathways that were significantly affected by the fungicide treatment.

Visualizing the Workflow and Cellular Responses

To provide a clearer understanding of the experimental process and the cellular pathways involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Fungal Culture B Fungicide Treatment A->B C RNA Extraction B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Quality Control E->F G Read Mapping F->G H Differential Expression Analysis G->H I Functional Annotation & Pathway Analysis H->I J Biological Insights I->J Data Interpretation

Caption: A generalized experimental workflow for comparative transcriptomics of fungi treated with fungicides.

Signaling_Pathways cluster_pyraclostrobin Pyraclostrobin (QoI) cluster_prochloraz Prochloraz (DMI) P_Fungicide Pyraclostrobin P_Target Mitochondrial Respiration (Complex III) P_Fungicide->P_Target P_Effect1 ATP Synthesis Inhibition P_Target->P_Effect1 P_Effect2 Increased ROS Production P_Target->P_Effect2 P_Response1 ER Stress Response (UP) P_Effect2->P_Response1 P_Response2 Glutathione Metabolism (UP) P_Effect2->P_Response2 Pr_Fungicide Prochloraz Pr_Target Ergosterol Biosynthesis (CYP51) Pr_Fungicide->Pr_Target Pr_Effect Cell Membrane Disruption Pr_Target->Pr_Effect Pr_Response1 Drug Efflux Pumps (UP in Resistant) Pr_Effect->Pr_Response1 Pr_Response2 Stress Response Pathways (UP in Resistant) Pr_Effect->Pr_Response2

Caption: A simplified diagram illustrating the distinct signaling pathways affected by Pyraclostrobin and Prochloraz.

Confirming the Target Site of (Z)-Metominostrobin in Fungal Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-Metominostrobin is a broad-spectrum strobilurin fungicide that effectively controls a range of fungal pathogens by targeting the mitochondrial respiratory chain. This guide provides a comparative analysis of this compound and alternative fungicides, detailing their target site, efficacy, and the experimental protocols used for their characterization. The information is intended for researchers, scientists, and professionals involved in drug development.

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1] Its primary mode of action is the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex, also known as Complex III, at the Qo site.[1][2] This disruption of the electron transport chain prevents ATP synthesis, ultimately leading to fungal cell death.

Comparative Efficacy of QoI Fungicides

The efficacy of QoI fungicides can be compromised by the emergence of resistant fungal strains. The most common resistance mechanism is a point mutation in the cytochrome b gene, the target protein of these fungicides. Notably, the G143A mutation confers a high level of resistance to many strobilurins.

Here, we compare the in vitro activity of this compound with other widely used QoI fungicides—Azoxystrobin and Pyraclostrobin—and a newer generation QoI, Metyltetraprole, which was designed to be effective against resistant strains.

Table 1: Comparative in vitro activity (EC50 in µg/mL) of QoI fungicides against key fungal pathogens.

FungicideFungal SpeciesWild-Type (WT)G143A MutantF129L MutantReference
This compound Magnaporthe oryzaeHighly Effective--[Implied from efficacy against rice blast]
Azoxystrobin Zymoseptoria tritici0.00801.9-
Pyrenophora teres0.0011>2000-fold increase-
Pyraclostrobin Zymoseptoria tritici~0.00025>2000-fold increase-
Pyrenophora teres---
Metyltetraprole Zymoseptoria tritici0.000250.00042-
Pyrenophora teres0.0011~1-fold change-
Pyrenophora tritici-repentis~0.016~1-fold change-
Ramularia collo-cygni~0.0029~1-fold change-

Experimental Protocols for Target Site Confirmation

Several experimental techniques are employed to confirm the binding site of fungicides within the mitochondrial respiratory chain. These methods are crucial for understanding the mechanism of action and resistance.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a fungicide to its target protein. It involves using a radiolabeled version of the fungicide (the ligand) and measuring its binding to isolated mitochondria or the purified cytochrome bc1 complex.

Experimental Protocol:

  • Mitochondrial Preparation: Isolate mitochondria from the target fungal species through differential centrifugation.

  • Incubation: Incubate the isolated mitochondria with increasing concentrations of the radiolabeled fungicide. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor fungicide.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The data is then analyzed to determine the dissociation constant (Kd), a measure of binding affinity, and the maximal binding capacity (Bmax). For competition assays, the IC50 (the concentration of an unlabeled fungicide that displaces 50% of the specific binding of the radioligand) is determined.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a fungicide to its binding site on the target protein, allowing for precise identification of the interaction site.

Experimental Protocol:

  • Probe Synthesis: Synthesize a photo-reactive analog of the fungicide. This probe is structurally similar to the fungicide but contains a photo-activatable group (e.g., an azide or diazirine) and often a reporter tag (e.g., a radioactive isotope or a fluorescent dye).

  • Incubation: Incubate the photo-reactive probe with isolated mitochondria or the purified cytochrome bc1 complex in the dark.

  • Photolysis: Expose the mixture to UV light of a specific wavelength to activate the photo-reactive group, leading to the formation of a covalent bond with nearby amino acid residues at the binding site.

  • Protein Separation: Separate the mitochondrial proteins by SDS-PAGE.

  • Identification: Identify the labeled protein(s) by detecting the reporter tag (e.g., through autoradiography or fluorescence imaging). To confirm the specificity of labeling, a control experiment is performed in the presence of an excess of the non-photo-reactive fungicide, which should prevent the labeling of the target protein.

  • Binding Site Mapping: To identify the specific amino acid residues involved in binding, the labeled protein is proteolytically digested, and the resulting peptide fragments are analyzed by mass spectrometry.

Visualizing Experimental Workflows and Mechanisms

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_photoaffinity Photoaffinity Labeling Mitochondria Isolated Fungal Mitochondria Incubation Incubation Mitochondria->Incubation Radioligand Radiolabeled Fungicide Radioligand->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Analysis Data Analysis (Kd, IC50) Quantification->Analysis Probe Photo-reactive Fungicide Probe Incubation_PAL Incubation (Dark) Probe->Incubation_PAL Target Cytochrome bc1 Complex Target->Incubation_PAL UV UV Irradiation Incubation_PAL->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Identification Protein Identification SDS_PAGE->Identification Mapping Binding Site Mapping (MS) Identification->Mapping

Mitochondrial_Respiratory_Chain Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone Pool (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Qo Site Qi Site Q->Complex_III:f0 CytC Cytochrome c Complex_III:f0->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Inhibitor This compound & other QoIs Inhibitor->Complex_III:f0

Logical_Relationship Evidence1 Inhibition of Mitochondrial Respiration Conclusion Target Site Confirmed: Qo site of Cytochrome bc1 Evidence1->Conclusion Evidence2 Radioligand Binding to Cytochrome bc1 Evidence2->Conclusion Evidence3 Photoaffinity Labeling of Cytochrome b Evidence3->Conclusion Evidence4 Resistance due to Cytochrome b Mutations Evidence4->Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (Z)-Metominostrobin

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory management. This guide provides a detailed, step-by-step procedure for the proper disposal of (Z)-Metominostrobin, a fungicide and mitochondrial cytochrome-bc1 complex inhibitor, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring personnel safety.

Hazard and Personal Protective Equipment Summary

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE) required for safe handling and disposal.

Hazard CategoryGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Category 4Wear protective gloves and clothing. Do not eat, drink, or smoke when using this product. Wash thoroughly after handling.[1][2]
Acute Toxicity (Inhalation) Category 4Use only outdoors or in a well-ventilated area. Avoid breathing dust, vapors, mist, or gas.[1][2][3][4]
Serious Eye Irritation Not Classified (Causes serious eye irritation in solution)Wear eye or face protection, such as NIOSH (US) or EN 166 (EU) approved safety glasses.[2][3][4]
Hazardous to the Aquatic Environment (Long-term) Category 2Avoid release to the environment. Prevent product from entering drains.[1][3][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically found in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.[2][3]

  • Conduct all disposal procedures in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[3][4]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and any solvents used.

  • Do not mix this compound waste with other incompatible waste streams.

3. Accidental Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2]

  • Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly to remove any residual contamination.[2]

  • For larger spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office immediately.[2]

4. Final Disposal:

  • The primary recommended method for the disposal of this compound is through incineration.[5]

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life with long-lasting effects.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Material) collect Collect Waste in a Designated, Labeled Container assess->collect ppe->assess spill Accidental Spill? collect->spill contain Contain Spill with Inert Absorbent spill->contain Yes store Store Waste Container in a Secure, Ventilated Area spill->store No cleanup Clean Spill Area and Collect Residue contain->cleanup cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs transport Arrange for Professional Waste Pickup and Disposal (Incineration) contact_ehs->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of (Z)-Metominostrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of (Z)-Metominostrobin are critical for ensuring the safety of researchers and maintaining laboratory integrity. This guide provides immediate, procedural, and logistical information for drug development professionals, scientists, and researchers working with this potent fungicide.

This compound, a member of the strobilurin class of fungicides, requires careful management in a laboratory setting. Adherence to strict safety protocols is paramount to mitigate risks associated with its handling. This includes the use of appropriate personal protective equipment (PPE), proper storage, and compliant disposal methods. While specific occupational exposure limits for this compound have not been established, guidelines for similar compounds and general laboratory safety practices provide a strong framework for its safe use.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE. It is important to note the absence of specific quantitative data for this compound; therefore, a conservative approach, including the use of high-resistance materials, is advised.

Body PartPersonal Protective EquipmentSpecifications & Recommendations
Respiratory NIOSH/MSHA approved respiratorA full-face respirator with multi-purpose combination (US) or type ABEK (EN14387) respirator cartridges is advised if engineering controls are insufficient or a risk assessment indicates the need.
Hands Chemical-resistant glovesWhile specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are generally recommended for handling pesticides.[1] A thickness of ≥14 mils is often suggested for handling agricultural chemicals.[2] Double gloving may be appropriate for certain procedures.[3]
Eyes/Face Safety goggles or face shieldUse chemical safety goggles that are sealed to the face or a full-face shield to protect against splashes.
Body Protective clothingA lab coat, long-sleeved shirt, and long pants are minimum requirements. For larger quantities or potential for significant exposure, chemical-resistant coveralls or an apron should be worn.
Feet Closed-toe shoesEnsure shoes are made of a non-absorbent material.

As an example for a related strobilurin fungicide, the Time-Weighted Average (TWA) for Pyraclostrobin has been established at 0.13 mg/m³.

Experimental Protocol: Safe Handling and Disposal Workflow

The following protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for handling solid and liquid chemical spills readily available.

  • Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

Handling Procedures
  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

Post-Handling and Decontamination
  • Decontaminate Work Surfaces: After handling, decontaminate all work surfaces, equipment, and utensils with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be segregated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for solid and liquid hazardous waste.

  • Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour this compound waste down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear, step-by-step visual guide for laboratory personnel.

Safe_Handling_and_Disposal_Workflow cluster_preparation 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post_handling 3. Post-Handling & Decontamination cluster_disposal 4. Disposal prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh/Transfer this compound handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Remove PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated Waste post3->disp1 disp2 Package in Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Hazardous Waste Pickup (EHS) disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.